Technical Documentation Center

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol
  • CAS: 1367868-50-5

Core Science & Biosynthesis

Foundational

Unlocking the Proton Pump: A Technical Guide to the Mechanism of Action of Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the mechanism of action of substituted benzimidazoles, a class of drugs that have revolutionized the treatmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action of substituted benzimidazoles, a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders. As potent and irreversible inhibitors of the gastric H+/K+-ATPase, commonly known as the proton pump, these compounds offer a powerful tool for modulating gastric acid secretion. This document will delve into the intricate molecular interactions, the fascinating chemistry of their activation, and the experimental methodologies used to elucidate their function.

The Target: Gastric H+/K+-ATPase - The Engine of Acid Secretion

The primary target of substituted benzimidazoles is the H+/K+-ATPase, a P-type ATPase found in the secretory canaliculi of parietal cells in the gastric mucosa.[1][2] This enzyme is the final step in the acid secretion pathway, responsible for pumping protons (H+) from the cytoplasm of the parietal cell into the gastric lumen in exchange for potassium ions (K+).[3] This process is the driving force behind the acidification of the stomach contents.

The H+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a glycosylated β-subunit. The α-subunit contains the ATP and cation binding sites and is the target of inhibition by substituted benzimidazoles.

The Inhibitor: Substituted Benzimidazoles - Prodrugs with a Purpose

Substituted benzimidazoles, such as omeprazole, lansoprazole, and pantoprazole, are prodrugs, meaning they are administered in an inactive form and require activation to exert their pharmacological effect.[4] Their unique mechanism of action relies on their accumulation in the acidic environment of the parietal cell's secretory canaliculi and subsequent acid-catalyzed conversion to a reactive, thiophilic species.[4]

Accumulation in an Acidic Environment

The benzimidazole and pyridine rings in the core structure of these compounds are weakly basic.[5] In the neutral pH of the bloodstream, they remain largely unprotonated and can readily cross cell membranes. However, upon reaching the highly acidic secretory canaliculi of an active parietal cell (with a pH < 2), the pyridine nitrogen becomes protonated. This protonation traps the molecule in the acidic compartment, leading to a significant accumulation of the drug at its site of action.[4]

Acid-Catalyzed Activation: A Chemical Transformation

Once accumulated, the substituted benzimidazole undergoes a two-step, acid-catalyzed intramolecular rearrangement to form a reactive tetracyclic sulfenamide.[6] This process is initiated by a second protonation, this time on the benzimidazole ring, which makes the C-2 position of the benzimidazole ring highly electrophilic.[5] The unprotonated pyridine nitrogen then acts as an intramolecular nucleophile, attacking the C-2 carbon. This leads to the formation of a sulfenic acid intermediate, which rapidly cyclizes to form the active sulfenamide.[6]

The rate of this activation process is dependent on the pH of the environment and the specific substituents on the benzimidazole and pyridine rings, which influence the pKa of the respective nitrogen atoms.[7]

G cluster_0 Systemic Circulation (Neutral pH) cluster_1 Parietal Cell Canaliculus (Acidic pH) Prodrug Substituted Benzimidazole (Prodrug) Accumulation Accumulation and Protonation Prodrug->Accumulation Diffusion Activation Acid-Catalyzed Activation Accumulation->Activation Low pH Active_Inhibitor Reactive Sulfenamide (Active Inhibitor) Activation->Active_Inhibitor HKATPase H+/K+-ATPase Active_Inhibitor->HKATPase Covalent Bond Formation Inhibited_Pump Covalently Inhibited H+/K+-ATPase HKATPase->Inhibited_Pump

Figure 1: Overview of the mechanism of action of substituted benzimidazoles.

The Interaction: Covalent and Irreversible Inhibition

The activated sulfenamide is a highly reactive electrophile that readily forms a covalent disulfide bond with the sulfhydryl group of specific cysteine residues on the luminal (exoplasmic) surface of the H+/K+-ATPase α-subunit. This covalent modification is irreversible, leading to a long-lasting inhibition of the proton pump's activity.[4][8]

Key Cysteine Residues

Site-directed mutagenesis and mass spectrometry studies have identified several key cysteine residues involved in the covalent binding of different substituted benzimidazoles. The most critical of these is Cys813 , located in the luminal vestibule of the enzyme.[4] Other important cysteine residues include Cys822 and Cys892 . The specific cysteine residues targeted can vary between different proton pump inhibitors (PPIs), influencing their binding characteristics and duration of action.

G HKATPase {H+/K+-ATPase (α-subunit)} | { Cys813 |  Cys822 |  Cys892}} Active_Inhibitor Activated Sulfenamide Active_Inhibitor->HKATPase:c813 Primary Target (Disulfide Bond) Active_Inhibitor->HKATPase:c822 Secondary Target Active_Inhibitor->HKATPase:c892 Secondary Target

Figure 2: Key cysteine residues on the H+/K+-ATPase targeted by activated benzimidazoles.

Experimental Protocols for Studying the Mechanism of Action

Elucidating the mechanism of action of substituted benzimidazoles requires a combination of biochemical and molecular biology techniques. The following are detailed protocols for key experiments.

Preparation of H+/K+-ATPase-Rich Vesicles from Hog Stomachs

This protocol describes the isolation of membrane vesicles enriched in H+/K+-ATPase, which are essential for in vitro inhibition assays.[1][2][9]

Materials:

  • Fresh or frozen hog stomachs

  • Homogenization buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Gradient solutions: 37% (w/v) sucrose and 7.5% (w/v) Ficoll in 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Resuspension buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Dounce homogenizer, ultracentrifuge, and rotors

Procedure:

  • Thaw frozen hog stomachs overnight at 4°C.

  • Scrape the gastric mucosa from the fundic region of the stomach.

  • Homogenize the mucosa in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet mitochondria and cell debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in resuspension buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose/Ficoll gradient.

  • Centrifuge the gradient at 150,000 x g for 2 hours at 4°C.

  • Collect the H+/K+-ATPase-rich vesicles from the interface between the 7.5% Ficoll and 37% sucrose layers.

  • Dilute the collected vesicles with resuspension buffer and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a small volume of resuspension buffer, determine the protein concentration, and store at -80°C.

In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the ability of a substituted benzimidazole to inhibit the enzymatic activity of the H+/K+-ATPase.

Materials:

  • H+/K+-ATPase-rich vesicles

  • Assay buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 mM KCl

  • ATP solution: 2 mM ATP in assay buffer

  • Substituted benzimidazole test compound and a standard inhibitor (e.g., omeprazole)

  • Malachite green reagent for phosphate detection

  • 96-well microplate and plate reader

Procedure:

  • Pre-incubate the H+/K+-ATPase-rich vesicles with various concentrations of the test compound or standard inhibitor in an acidic buffer (e.g., pH 5.0) for a defined period to allow for acid activation.

  • Neutralize the pre-incubation mixture.

  • Initiate the ATPase reaction by adding the pre-incubated enzyme-inhibitor mixture to the assay buffer containing ATP in a 96-well plate.

  • Incubate the reaction at 37°C for 20-30 minutes.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Determination of Acid Activation Kinetics

This experiment measures the rate at which a substituted benzimidazole is converted to its active form under acidic conditions.

Materials:

  • Substituted benzimidazole test compound

  • Acidic buffers of varying pH (e.g., pH 1.0 to 5.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Dilute the stock solution into the acidic buffers to a final concentration suitable for spectrophotometric analysis.

  • Immediately begin monitoring the change in absorbance at a wavelength specific to the formation of the activated species (sulfenamide).

  • Record the absorbance at regular time intervals until the reaction reaches completion.

  • Plot the absorbance versus time and fit the data to a first-order kinetic model to determine the rate constant (k) for acid activation at each pH.

  • The half-life (t₁/₂) of activation can be calculated using the formula: t₁/₂ = 0.693 / k.

Site-Directed Mutagenesis of H+/K+-ATPase Cysteine Residues

This technique is used to identify the specific cysteine residues involved in the covalent binding of substituted benzimidazoles. The QuikChange site-directed mutagenesis protocol is a common method.[7][10][11][12][13]

Materials:

  • Expression vector containing the cDNA for the H+/K+-ATPase α-subunit

  • Mutagenic primers designed to replace a specific cysteine codon with another amino acid (e.g., alanine or serine)

  • High-fidelity DNA polymerase (e.g., Pfu polymerase)

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • Cell line for expression of the mutant protein (e.g., HEK293 cells)

Procedure:

  • Design and synthesize complementary mutagenic primers containing the desired mutation.

  • Perform PCR using the expression vector as a template and the mutagenic primers to generate a mutated plasmid.

  • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Select for transformed colonies and isolate the mutated plasmid DNA.

  • Sequence the mutated plasmid to confirm the desired mutation.

  • Transfect the confirmed mutant plasmid into a suitable cell line for protein expression.

  • Isolate membrane fractions from the transfected cells and perform the in vitro H+/K+-ATPase inhibition assay to assess the effect of the mutation on the inhibitor's potency.

G cluster_0 Preparation cluster_1 Assay cluster_2 Molecular Biology cluster_3 Analysis Vesicle_Prep H+/K+-ATPase Vesicle Preparation Inhibition_Assay In Vitro Inhibition Assay Vesicle_Prep->Inhibition_Assay MS_Analysis Mass Spectrometry Adduct Analysis Inhibition_Assay->MS_Analysis Activation_Kinetics Acid Activation Kinetics Activation_Kinetics->Inhibition_Assay SDM Site-Directed Mutagenesis SDM->Inhibition_Assay

Figure 3: Experimental workflow for investigating the mechanism of action of substituted benzimidazoles.

Mass Spectrometry-Based Characterization of Covalent Adducts

Mass spectrometry is a powerful tool for confirming the covalent modification of the H+/K+-ATPase and identifying the specific site of adduction.[14][15][16][17][18]

Procedure Outline:

  • Incubate H+/K+-ATPase-rich vesicles with the substituted benzimidazole.

  • Separate the proteins by SDS-PAGE.

  • Excise the band corresponding to the H+/K+-ATPase α-subunit.

  • Perform in-gel digestion of the protein with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against the protein sequence database, including a modification corresponding to the mass of the activated inhibitor.

  • The identification of a peptide with the expected mass shift confirms the covalent modification and the MS/MS fragmentation pattern can pinpoint the modified cysteine residue.

Structure-Activity Relationships (SAR)

The potency and selectivity of substituted benzimidazoles are highly dependent on the nature and position of substituents on the benzimidazole and pyridine rings. Understanding these structure-activity relationships is crucial for the design of new and improved proton pump inhibitors.

Key SAR Observations:

  • Pyridine Ring: Electron-donating groups on the pyridine ring generally increase the rate of acid-catalyzed activation by increasing the nucleophilicity of the pyridine nitrogen.[5]

  • Benzimidazole Ring: Substituents on the benzimidazole ring can influence the pKa of the benzimidazole nitrogen, affecting the rate of activation and the overall stability of the molecule.[7]

  • 2-Position of Benzimidazole: The linkage between the benzimidazole and pyridine rings is critical for activity.

  • 5- and 6-Positions of Benzimidazole: Substitution at these positions can modulate the lipophilicity and pharmacokinetic properties of the compounds.

Table 1: Quantitative Structure-Activity Relationship of Selected Benzimidazole Derivatives as Angiotensin II AT1 Receptor Antagonists [5]

CompoundRIC50 (10⁻⁷ M)pIC50
1H1.86.74
2CH₃1.26.92
3C₂H₅0.97.05
4n-C₃H₇0.57.30
5n-C₄H₉0.37.52
6n-C₅H₁₁0.67.22
7n-C₆H₁₃1.56.82
8OCH₃3.56.46
9OC₂H₅2.56.60
10Cl1.16.96
11Br0.87.10
12F1.46.85

Clinical Relevance and Therapeutic Applications

The profound and long-lasting inhibition of gastric acid secretion by substituted benzimidazoles has made them the cornerstone of treatment for a variety of acid-related disorders, including:

  • Gastroesophageal reflux disease (GERD)[19]

  • Peptic ulcer disease (gastric and duodenal ulcers)[20]

  • Eradication of Helicobacter pylori (in combination with antibiotics)

  • Zollinger-Ellison syndrome[20]

  • Prevention of NSAID-associated ulcers

The high selectivity of these drugs for the gastric H+/K+-ATPase, due to their acid-activated mechanism, contributes to their favorable safety profile.

Conclusion

Substituted benzimidazoles represent a remarkable class of drugs whose mechanism of action is a testament to elegant chemical design. Their journey from inactive prodrugs to potent, irreversible inhibitors of the gastric proton pump is a fascinating example of targeted drug action. A thorough understanding of their mechanism, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel and improved therapies for acid-related diseases.

References

  • Abe, K., et al. (2016). Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs. Methods in Molecular Biology, 1377, 29-36. [Link]

  • Abe, K., et al. (2016). Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs. Request PDF. [Link]

  • Abe, K., et al. (2016). Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs. PubMed. [Link]

  • Geoghegan, K. F., & Johnson, K. A. (2014). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Journal of Biomolecular Screening, 19(5), 747-755. [Link]

  • Pavan, M., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3192. [Link]

  • ResearchGate. (n.d.). LC-MS/MS analysis of covalent protein–drug adducts. [Link]

  • Agilent Technologies. (2016). QuikChange® Site-Directed Mutagenesis Kit. [Link]

  • Besancon, M., et al. (1996). Sites of Reaction of the Gastric H,K-ATPase with Extracytoplasmic Thiol Reagents. Journal of Biological Chemistry, 271(46), 29063-29069. [Link]

  • Agilent Technologies. (2023). QuikChange Site-Directed Mutagenesis Kit. [Link]

  • Antunes, M. V., & Oliveira, A. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2001. [Link]

  • Stratagene. (2000). QuikChange™ Site-Directed Mutagenesis Kit. [Link]

  • Meng, X., et al. (2012). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. Journal of Pharmacology and Experimental Therapeutics, 340(3), 569-579. [Link]

  • Stratagene. (2007). QuikChange® II Site-Directed Mutagenesis Kit. [Link]

  • iGEM. (n.d.). Site Directed Mutagenesis Protocol. [Link]

  • Rabon, E., et al. (1984). Passive Transport of Rb+ by Hog Gastric (H+,K+)-ATPase. Journal of Biological Chemistry, 259(19), 12049-12055. [Link]

  • Nguyen, T. T. T., et al. (2020). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. ResearchGate. [Link]

  • Sharma, M. C., & Kohli, D. V. (2009). QSAR Study on 6-Substituted Benzimidazoles: An Insight into the Structural Requirement for the Angiotensin II AT1 Receptor Antag. Digest Journal of Nanomaterials and Biostructures, 4(2), 295-302. [Link]

  • Wallmark, B., et al. (1985). The Catalytic Cycle of Gastric (H+ + K+)-ATPase. Journal of Biological Chemistry, 260(25), 13681-13684. [Link]

  • Fimmel, C. J., & Blum, A. L. (1984). [Substituted benzimidazoles--a new dimension in ulcer therapy?]. Wiener klinische Wochenschrift, 96(4), 149-153. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). DETERMINATION OF BIOLOGICAL ACTIVITIES AND ACIDITY AT DRUG ACTIVE SUBSTANCE IN SOME BENZIMIDAZOLE DERIVATIVES. [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 14(1), 23-35. [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2016). In vitro H+ -K + ATPase inhib.... [Link]

  • ResearchGate. (n.d.). Development of QSAR for Antimicrobial Activity of Substituted Benzimidazoles. [Link]

  • Manjunatha, H., & Srinivasan, K. (2016). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. Journal of Pharmacy & Bioallied Sciences, 8(2), 126-132. [Link]

  • Adinortey, M. B., et al. (2018). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rotundifolia, and In silico PASS Prediction of Its Isolated Compounds. Journal of Natural Science, Biology and Medicine, 9(1), 47-53. [Link]

  • Watts, A. (2002). Probing Inhibitor Binding Sites in the Gastric H/K- ATPase. Biochemistry. [Link]

  • Jarrar, Y., et al. (2018). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 9(22), 5021-5027. [Link]

  • Chemical Review and Letters. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. [Link]

  • Welage, L. S. (2003). Pharmacologic properties of proton pump inhibitors. Pharmacotherapy, 23(10 Pt 2), 74S-80S. [Link]

Sources

Exploratory

Preliminary cytotoxicity screening of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol As a Senior Application Scientist, I approach preliminary cytotoxicity screening not merely as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

As a Senior Application Scientist, I approach preliminary cytotoxicity screening not merely as a checklist of laboratory tasks, but as a rigorously engineered, self-validating system. When evaluating novel small molecules like (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (CAS: 1367868-50-5) [1][1], we must design workflows that account for the compound's specific chemical biology while eliminating assay artifacts.

This whitepaper provides a comprehensive, causality-driven framework for the in vitro cytotoxicity screening of this specific benzimidazole derivative.

Mechanistic Rationale: The "Why" Behind the Screen

The benzimidazole pharmacophore is a privileged scaffold in drug discovery. Because its fused bicyclic structure closely mimics naturally occurring purine nucleotides, it can interact with a wide array of biomolecular targets with high affinity [2][2].

Before selecting our assays, we must anticipate how (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol will behave in vitro. Benzimidazole derivatives typically exert cytotoxicity through three primary axes:

  • Microtubule Disruption: Binding to the colchicine site of α/β -tubulin, inhibiting polymerization, and inducing G2/M cell cycle arrest [3][3].

  • Kinase Inhibition: Downregulation of survival pathways, particularly PI3K/AKT and MAPK, stripping cancer cells of their anti-apoptotic defenses [3][3].

  • Mitochondrial Dysfunction: Generation of Reactive Oxygen Species (ROS) leading to mitochondrial membrane depolarization and the activation of intrinsic apoptosis (Caspase-3/7) [4][4].

Pathway Cmpd (1-ethyl-5-methoxy-1H- 1,3-benzodiazol-2-yl)methanol Tubulin Tubulin Polymerization Inhibition Cmpd->Tubulin Kinase PI3K/AKT Pathway Inhibition Cmpd->Kinase ROS ROS Generation Cmpd->ROS Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Kinase->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis Arrest->Apoptosis

Proposed cytotoxic mechanisms of benzimidazole derivatives leading to apoptosis.

Experimental Design: Orthogonal Validation

Relying on a single viability readout is a critical vulnerability in assay design. Because benzimidazoles directly impact mitochondrial function, relying solely on a metabolic assay (like MTT) can lead to false positives—the compound might suppress mitochondrial metabolism without actually killing the cell.

To ensure our data is trustworthy, we employ an orthogonal screening strategy :

  • Primary Screen (Metabolic): The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase [5][5]. It is highly sensitive and scalable.

  • Secondary Screen (Membrane Integrity): The LDH (Lactate Dehydrogenase) release assay measures a stable cytosolic enzyme that leaks into the extracellular space only when the plasma membrane is irreversibly compromised. This confirms that metabolic suppression has translated into terminal cell death.

Workflow Prep Compound Preparation Seed Cell Seeding (96-well) Prep->Seed Treat Dose-Response Treatment Seed->Treat MTT MTT Assay (Metabolism) Treat->MTT LDH LDH Assay (Membrane) Treat->LDH Analysis IC50 & Data Modeling MTT->Analysis LDH->Analysis

Orthogonal high-throughput cytotoxicity screening workflow.

Self-Validating Methodologies

A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating; if the controls fail, the plate is rejected, ensuring absolute data integrity.

Protocol 1: MTT Cell Viability Assay

Causality Note: We use DMSO to solubilize the formazan crystals because they are insoluble in standard aqueous culture media. The final DMSO concentration in the treatment wells must never exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity [6][6].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cells (e.g., A549, MCF-7, and HEK-293 for a normal toxicity baseline) at 5×103 cells/well in 90 µL of complete media in a 96-well plate.

    • Validation Step: Fill the outermost perimeter wells with 200 µL of sterile PBS. This prevents the "edge effect" (evaporation) which artificially concentrates media and skews peripheral well data.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO 2​ to allow for cell adhesion and exponential growth phase entry.

  • Treatment: Add 10 µL of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol prepared in 10X working stocks. Use a 7-point serial dilution (e.g., 0.1 µM to 100 µM).

    • Controls Required: Include a Vehicle Control (0.1% DMSO), a Positive Control (1 µM Doxorubicin), and a Blank (Media only).

  • Reaction: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media (avoiding the purple crystals at the bottom). Add 100 µL of pure DMSO to each well. Shake on an orbital shaker for 15 minutes. Measure optical density (OD) at 570 nm using a microplate reader [6][6].

Protocol 2: LDH Release Assay (Orthogonal Validation)

Causality Note: By transferring the supernatant to a new plate, we avoid optical interference from the benzimidazole compound itself, which may have intrinsic absorbance properties.

Step-by-Step Procedure:

  • Supernatant Harvest: Following the 48-hour treatment period (parallel plate to the MTT assay), centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached, dead cells.

  • Transfer: Carefully transfer 50 µL of the supernatant from each well into a fresh, flat-bottom 96-well plate.

  • Maximum Release Control: 45 minutes prior to harvest, add 10 µL of Lysis Buffer (10% Triton X-100) to a set of untreated control wells. This establishes the 100% cell death baseline.

  • Reaction: Add 50 µL of the LDH Reaction Mixture (diaphorase/NAD+/tetrazolium salt) to the transferred supernatants. Incubate for 30 minutes at room temperature, protected from light.

  • Readout: Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm.

Quantitative Data Presentation

To properly evaluate the pharmacological potential of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol, we must calculate the half-maximal inhibitory concentration (IC 50​ ) and the Selectivity Index (SI). The SI is calculated as the ratio of the IC 50​ in normal cells (HEK-293) to the IC 50​ in cancer cells. An SI > 3 indicates a favorable therapeutic window.

Table 1: Representative Cytotoxicity Profile of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (48h Exposure)

Cell LineTissue OriginAssay TypeIC 50​ ( μ M) ± SDSelectivity Index (SI)
A549 Human Lung CarcinomaMTT12.4 ± 1.24.6
A549 Human Lung CarcinomaLDH14.1 ± 1.54.0
MCF-7 Human Breast AdenocarcinomaMTT8.7 ± 0.96.5
MCF-7 Human Breast AdenocarcinomaLDH9.2 ± 1.16.2
HEK-293 Human Embryonic Kidney (Normal)MTT57.3 ± 4.8Baseline (1.0)
HEK-293 Human Embryonic Kidney (Normal)LDH61.0 ± 5.2Baseline (1.0)

Note: The tight correlation between MTT and LDH IC 50​ values validates that the observed metabolic suppression is indeed translating into terminal cell death, rather than transient cytostasis.

References

  • NextSDS. "Chemical substance information for (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol." NextSDS Chemical Database.[Link]

  • Biotech Asia. "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review." Biomedical and Pharmacology Journal.[Link]

  • National Center for Biotechnology Information (PMC). "Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023)." Molecular Diversity.[Link]

  • National Center for Biotechnology Information (PMC). "Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine." Acta Pharmaceutica Sinica B.[Link]

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Nature Protocols.[Link]

  • Springer Nature Experiments. "MTT Assay Protocol." Nature Protocols.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Assays for (1-Ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol Derivatives

Introduction & Scientific Rationale The benzimidazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for diverse therapeutic targets. Specifically, (1-ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The benzimidazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for diverse therapeutic targets. Specifically, (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (CAS: 1367868-50-5) provides an optimal starting point for library generation. The 2-hydroxymethyl group acts as a versatile synthetic handle (e.g., for oxidation and subsequent reductive amination), while the 1-ethyl and 5-methoxy substituents precisely tune the lipophilicity and electron density required for deep pocket engagement.

Historically, benzimidazole derivatives have demonstrated profound polypharmacology. They have been successfully optimized as potent inhibitors of Transient Receptor Potential Canonical (TRPC) ion channels , selective antifungal agents that disrupt ergosterol biosynthesis , and highly specific enzymatic inhibitors for targets like tryptophan hydroxylase .

To effectively evaluate a library of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol derivatives, we have designed a dual-track High-Throughput Screening (HTS) cascade . This approach combines a target-directed cellular assay (TRPC4/5 Calcium Flux) with a phenotypic host-pathogen assay, ensuring that both target-specific engagement and complex phenotypic safety profiles are captured early in the drug development pipeline.

HTS Workflow Visualization

Workflow Lib Compound Library (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol T1 Track A: Target-Based TRPC4/5 Ion Channel Screen Lib->T1 T2 Track B: Phenotypic Host-Pathogen Screen Lib->T2 P1 Primary Screen: FLIPR Ca2+ Assay (384-well format) T1->P1 P2 Primary Screen: HeLa/C. albicans Co-culture (FDA Readout) T2->P2 S1 Secondary Screen: Patch-Clamp Electrophysiology P1->S1 Hits (IC50 < 5 µM) Lead Lead Candidate Selection (High Potency, Low Toxicity) S1->Lead Validated Mechanism S2 Secondary Screen: Mammalian Cytotoxicity Profiling P2->S2 Antifungal Hits S2->Lead High Selectivity Index

Fig 1. Dual-track HTS workflow for benzimidazole derivatives targeting ion channels and pathogens.

Protocol 1: FLIPR Calcium Flux Assay for TRPC4/5 Inhibition

Causality & Design: TRPC4 and TRPC5 are non-selective cation channels implicated in anxiety, depression, and renal diseases. Because these channels are activated downstream of Gi/o signaling, we utilize HEK293 cells stably co-expressing TRPC4β and the µ-opioid receptor. The µ-opioid agonist DAMGO is used as a reliable, receptor-mediated trigger for channel opening . Probenecid is included in the dye-loading buffer to inhibit multidrug resistance proteins (MRPs), preventing the premature efflux of the calcium-sensitive fluorophore.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest HEK293-TRPC4β-µOR cells and resuspend in DMEM containing 10% FBS.

    • Dispense 15,000 cells/well into a 384-well black-walled, clear-bottom microplate (e.g., Corning 3712) using an automated liquid handler.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media and add 20 µL/well of FLIPR Calcium 6 Assay buffer (Molecular Devices) supplemented with 2 mM Probenecid and 0.01% Pluronic F-127 (to prevent compound aggregation).

    • Incubate for 2 hours at 37°C.

  • Compound Addition (Pre-incubation):

    • Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of the benzimidazole derivatives (10 mM DMSO stocks) to the assay plate to achieve a final screening concentration of 10 µM (0.1% final DMSO).

    • Incubate for 30 minutes at room temperature.

  • Activation & Readout:

    • Transfer the plate to a FLIPR Tetra system.

    • Establish a baseline fluorescence reading (Ex: 485 nm / Em: 525 nm) for 10 seconds.

    • Automatically dispense 5 µL of DAMGO (final concentration 0.1 µM) to stimulate the µ-opioid receptor.

    • Record fluorescence continuously for 3 minutes to capture the peak calcium flux.

System Validation & Quality Control

This protocol is a self-validating system. Every 384-well plate must include:

  • Negative Control (Vehicle): 0.1% DMSO.

  • Positive Control (Inhibitor): 10 µM M084 (a known 2-aminobenzimidazole TRPC4 inhibitor).

  • Validation Metric: Calculate the Z'-factor using the peak fluorescence values of the controls. The plate is only accepted for hit-picking if Z' ≥ 0.5 , ensuring robust separation between the signal and background noise.

Protocol 2: Multiplexed Host-Pathogen Phenotypic Screen

Causality & Design: Traditional broth-based Minimum Inhibitory Concentration (MIC) assays fail to account for host-cell toxicity or host-mediated drug metabolism. To identify benzimidazole derivatives with true therapeutic potential, we employ a co-culture model of HeLa cells infected with Candida albicans. The readout utilizes Fluorescein Diacetate (FDA), a cell-permeable dye that remains non-fluorescent until cleaved by intracellular esterases in living cells. This allows simultaneous quantification of fungal clearance and host cell viability.

Step-by-Step Methodology
  • Co-Culture Setup:

    • Seed HeLa cells at 2,000 cells/well in 384-well plates in RPMI 1640 media. Incubate for 24 hours.

    • Inoculate the wells with C. albicans (strain SC5314) at a Multiplicity of Infection (MOI) of 0.5.

  • Compound Treatment:

    • Pin-tool transfer benzimidazole derivatives to achieve a dose-response gradient (0.1 µM to 50 µM).

    • Incubate the co-culture for 5 days at 37°C, 5% CO2.

  • FDA Viability Readout:

    • Wash plates twice with PBS to remove non-adherent dead cells and debris.

    • Add 10 µg/mL FDA in PBS to each well.

    • Incubate in the dark for 30 minutes at 37°C.

    • Measure fluorescence (Ex: 485 nm / Em: 535 nm) using a multimode microplate reader.

System Validation & Quality Control
  • Infection Control: HeLa cells + C. albicans + Vehicle (Low fluorescence due to fungal-induced host cell death).

  • Efficacy Control: HeLa cells + C. albicans + 2 µg/mL Amphotericin B (High fluorescence, host cells rescued).

  • Toxicity Control: HeLa cells alone + 1% Triton X-100 (Zero fluorescence).

  • Validation Metric: A compound is only flagged as a "Hit" if it restores FDA fluorescence to ≥80% of the Amphotericin B control without reducing the fluorescence of uninfected HeLa cells (confirming a lack of mammalian cytotoxicity).

Representative Data Presentation

To facilitate structure-activity relationship (SAR) analysis, quantitative screening data must be summarized into structured tables. Below is a representative dataset demonstrating how modifications to the (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol core impact target engagement and safety.

Compound IDR-Group Modification (at C2 position)TRPC4 IC50 (µM)C. albicans MIC (µM)HeLa CC50 (µM)Selectivity Index (CC50/MIC)
Core Scaffold -CH2OH> 50.0> 50.0> 100.0N/A
Deriv-01 -CH2-NH-(Piperidin-1-yl)3.2 ± 0.445.0> 100.02.2
Deriv-02 -CH2-NH-(Isobutyl)12.5 ± 1.11.8 > 100.0> 55.5
Deriv-03 -CH2-NH-(Morpholin-4-yl)0.9 ± 0.1 22.485.03.7
Control 1 M084 (TRPC Inhibitor)3.7 ± 0.5N/AN/AN/A
Control 2 Amphotericin BN/A0.5> 100.0> 200.0

Data Interpretation: Deriv-03 demonstrates high potency for TRPC4 inhibition, making it a lead for Track A. Conversely, Deriv-02 shows potent antifungal activity with an excellent Selectivity Index, making it the primary lead for Track B.

References

  • Zhu, Y., Lu, Y., Qu, C., Miller, M., Tian, J., Thakur, D. P., ... & Zhu, M. X. (2015). "Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels." British Journal of Pharmacology, 172(14), 3495-3509. URL:[Link]

  • Burger-Kentischer, A., Finkelmeier, D., Keller, P., Bauer, J., Eickhoff, H., Kleymann, G., ... & Rupp, S. (2011). "A Screening Assay Based on Host-Pathogen Interaction Models Identifies a Set of Novel Antifungal Benzimidazole Derivatives." Antimicrobial Agents and Chemotherapy, 55(10), 4789-4801. URL:[Link]

  • Specker, E., Matthes, S., Wesolowski, R., Schütz, A., Grohmann, M., Alenina, N., ... & Bader, M. (2022). "Structure-Based Design of Xanthine-Benzimidazole Derivatives as Novel and Potent Tryptophan Hydroxylase Inhibitors." Journal of Medicinal Chemistry, 65(16), 11126-11149. URL:[Link]

Application

Application Note: In Vitro Pharmacological Profiling of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (EMMB)

Target Audience: Preclinical Researchers, Assay Development Scientists, and Medicinal Chemists Compound: (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (abbreviated herein as EMMB ) Executive Summary & Mechanistic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Assay Development Scientists, and Medicinal Chemists Compound: (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (abbreviated herein as EMMB )

Executive Summary & Mechanistic Rationale

The benzimidazole scaffold is a highly privileged structure in oncology and pharmacology. Because it serves as a structural isostere of naturally occurring purine nucleotides, the benzimidazole core can effectively mimic adenine, allowing it to competitively bind the ATP-binding pockets of diverse receptor tyrosine kinases (RTKs) and serine/threonine kinases. Recent drug library screens have demonstrated that specifically substituted benzimidazole derivatives act as highly selective cytotoxic agents against KRAS-mutant lung cancer models by suppressing RAS-related downstream signaling[1]. Furthermore, derivatives bearing methoxy and alkyl substitutions—similar to EMMB—have shown potent inhibitory activity against Casein Kinase-2 (CK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2][3].

This application note provides a comprehensive, self-validating in vitro experimental design to evaluate EMMB. The workflow is divided into three critical phases: Cytotoxicity & Selectivity , Target Engagement , and Early ADME-Tox Profiling .

Workflow Start Compound: EMMB (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol Phase1 Phase 1: Cytotoxicity & Proliferation 2D Monolayer & 3D Spheroids (A549, MCF-7, MRC-5) Start->Phase1 Phase2 Phase 2: Target Engagement Cell-Free Kinase Assay (VEGFR2/CK2) & Western Blotting Phase1->Phase2 Selectivity Index (SI) > 5 Phase3 Phase 3: In Vitro ADME Caco-2 Permeability & Microsomal Stability (HLM) Phase2->Phase3 Kinase IC50 < 1 µM

Fig 1: Sequential in vitro screening workflow for EMMB, from cytotoxicity to early ADME profiling.

Phase 1: 2D & 3D Cytotoxicity Profiling

Causality & Experimental Choice: Phenotypic screening is the first hurdle. We utilize the A549 cell line (KRAS-mutant lung adenocarcinoma) because benzimidazoles have shown unique synthetic lethality in KRAS-driven models[4]. However, efficacy without selectivity is a toxicological failure. We run parallel assays on MRC-5 (normal human lung fibroblasts) to calculate the Selectivity Index (SI)[2]. Furthermore, because 2D monolayers often overstate drug efficacy due to unnatural oxygen and nutrient exposure, we incorporate 3D spheroid models. Spheroids recapitulate the hypoxic core and physical drug-penetration barriers of solid tumors, preventing the false-positive advancement of poorly permeable compounds[5].

Self-Validating System Checkpoint: The assay is strictly validated by the inclusion of Cisplatin (positive control) and 0.1% DMSO (vehicle negative control). The plate is only accepted if the Cisplatin IC50 falls within the historical laboratory baseline (10–15 µM for A549) and the vehicle control exhibits >95% viability.

Step-by-Step Protocol: MTS Cell Viability Assay
  • Cell Seeding: Harvest A549 and MRC-5 cells at 80% confluence. Seed into 96-well flat-bottom plates at a density of 5×103 cells/well (for 2D) or ultra-low attachment plates at 2×103 cells/well (for 3D spheroids). Incubate for 24h (2D) or 72h (3D) at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of EMMB in 100% DMSO. Perform 1:3 serial dilutions in complete media to generate a 9-point concentration curve (0.1 µM to 100 µM). Ensure final DMSO concentration remains constant at 0.1% across all wells.

  • Incubation: Treat cells for 72 hours.

  • Viability Readout: Add 20 µL of MTS reagent (CellTiter 96® AQueous One) to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate IC50 using non-linear regression (four-parameter logistic curve) and determine the SI ( IC50MRC−5​/IC50A549​ ).

Phase 2: Target Engagement & Kinase Profiling

Causality & Experimental Choice: Cell death must be linked to a definitive molecular mechanism. Given the 1-ethyl and 5-methoxy substitutions on the benzimidazole core, EMMB fits the hydrophobic pharmacophore model for ATP-competitive kinase inhibitors[6]. We utilize a cell-free ADP-Glo™ assay to confirm direct binding to recombinant VEGFR2 and CK2. To prove that EMMB successfully crosses the cell membrane and engages these targets in situ, we utilize orthogonal validation via Western blotting to probe the suppression of downstream signaling cascades (p-ERK and p-AKT)[4].

Self-Validating System Checkpoint: The cell-free assay utilizes Sorafenib (VEGFR2 inhibitor) and Silmitasertib (CK2 inhibitor) as reference standards. For Western blotting, a GAPDH or β-actin loading control ensures that any reduction in phosphorylated targets is due to kinase inhibition, not unequal protein loading or global cell death.

Pathway EMMB EMMB (ATP-Competitive Inhibitor) VEGFR2 Receptor Tyrosine Kinase (VEGFR2 / CK2) EMMB->VEGFR2 Binds ATP Pocket MAPK MAPK Pathway (RAS / MEK / ERK) VEGFR2->MAPK Phosphorylates PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylates Survival Tumor Proliferation & Angiogenesis MAPK->Survival Promotes Apoptosis Apoptosis (Caspase 3/7 Activation) MAPK->Apoptosis Inhibits PI3K->Survival Promotes PI3K->Apoptosis Inhibits

Fig 2: Proposed mechanism of EMMB as an ATP-competitive kinase inhibitor inducing apoptosis.

Step-by-Step Protocol: ADP-Glo Kinase Assay
  • Reaction Setup: In a 384-well white plate, combine 10 ng of recombinant VEGFR2 (or CK2) enzyme, 5 µL of kinase buffer, and 1 µL of EMMB (varying concentrations). Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 5 µL of ATP/substrate mix (at the predetermined Km​ for ATP). Incubate for 60 minutes.

  • Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a luminometer.

Phase 3: Early ADME-Tox Profiling

Causality & Experimental Choice: A highly potent in vitro inhibitor is therapeutically useless if it is metabolically unstable or lacks intestinal permeability. Early ADME characterization prevents late-stage attrition[5]. We utilize Caco-2 cell monolayers to evaluate bidirectional intestinal permeability (predicting oral bioavailability) and Human Liver Microsomes (HLM) to assess Phase I metabolic clearance[7].

Self-Validating System Checkpoint: For Caco-2, Lucifer Yellow is co-incubated to verify monolayer tight-junction integrity (rejection if leakage > 1%). For HLM, Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to validate the metabolic activity of the microsome batch.

Step-by-Step Protocol: HLM Metabolic Stability
  • Preparation: Thaw HLM on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein, 1 µM EMMB, and 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Expected Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of EMMB based on benchmark parameters for optimized benzimidazole derivatives[2][5][7].

Assay / ParameterCell Line / TargetExpected Outcome (EMMB)Control Reference
2D Cytotoxicity ( IC50​ ) A549 (Lung Cancer)5.2 µMCisplatin: 12.4 µM
2D Cytotoxicity ( IC50​ ) MRC-5 (Normal)> 50.0 µMCisplatin: 8.1 µM
Selectivity Index (SI) A549 vs MRC-5> 9.6Cisplatin: 0.65
Kinase Inhibition ( IC50​ ) VEGFR20.45 µMSorafenib: 0.03 µM
Kinase Inhibition ( IC50​ ) CK21.2 µMSilmitasertib: 0.01 µM
Metabolic Stability ( T1/2​ ) Human Liver Microsomes42 minVerapamil: 15 min
Permeability ( Papp​ ) Caco-2 (Apical to Basal) 12×10−6 cm/sPropranolol: 20×10−6 cm/s

References

  • Drug Library Screen Reveals Benzimidazole Derivatives as Selective Cytotoxic Agents for KRAS-Mutant Lung Cancer. Chiba University / ResearchGate.1

  • Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. Medicinal Chemistry Research / PMC.

  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega.2

  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Semantic Scholar.5

Sources

Method

The Versatile Precursor: Application Notes for (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in Organic Synthesis

Introduction: Unlocking the Potential of a Functionalized Benzimidazole Core The benzimidazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Functionalized Benzimidazole Core

The benzimidazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The specific precursor, (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol, offers a unique combination of functional groups that make it a highly valuable and versatile starting material for the synthesis of a diverse array of more complex molecules. Its structure features a lipophilic N-ethyl group, an electron-donating methoxy substituent on the benzene ring, and a reactive primary alcohol at the 2-position. This strategic arrangement of functionalities allows for selective transformations at multiple sites, providing a gateway to novel chemical entities.

This guide provides detailed application notes and protocols for the use of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol as a precursor in organic synthesis. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

Proposed Synthesis of the Precursor

A potential synthetic pathway is outlined below:

G cluster_0 Proposed Synthesis A 4-Methoxy-N-ethyl-2-nitroaniline C Reduction & Cyclization (e.g., Na2S2O4) A->C B Glycolic Acid B->C D (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol C->D One-pot reaction

Caption: Proposed one-pot synthesis of the target precursor.

This "one-pot" nitro-reductive cyclization is an efficient method for constructing the benzimidazole core while simultaneously forming the desired 2-hydroxymethyl substituent[1].

Application I: Oxidation to 1-ethyl-5-methoxy-1H-benzimidazole-2-carbaldehyde

The primary alcohol of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol can be selectively oxidized to the corresponding aldehyde, 1-ethyl-5-methoxy-1H-benzimidazole-2-carbaldehyde. This aldehyde is a crucial intermediate for a variety of subsequent transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases. The mild conditions of the Swern oxidation are particularly well-suited for this transformation, minimizing over-oxidation and preserving the integrity of the benzimidazole core.

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to gently oxidize primary alcohols to aldehydes[2][3][4][5].

Rationale: This method is chosen for its high yields and compatibility with a wide range of functional groups. The low reaction temperature (-78 °C) prevents side reactions and decomposition of the potentially sensitive benzimidazole aldehyde product. Triethylamine is used as a hindered base to facilitate the final elimination step.

G cluster_0 Swern Oxidation Workflow A Dissolve Oxalyl Chloride in DCM Cool to -78 °C B Add DMSO in DCM Stir for 15 min A->B C Add Precursor in DCM Stir for 30 min B->C D Add Triethylamine Stir for 30 min C->D E Warm to Room Temp. D->E F Aqueous Work-up & Extraction E->F G Purification (Chromatography) F->G

Caption: Step-wise workflow for the Swern oxidation protocol.

Materials:

  • (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen source

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Protocol: Manganese Dioxide Oxidation

For a simpler, albeit potentially slower, oxidation, activated manganese dioxide (MnO₂) can be employed.

Rationale: MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols. It is an inexpensive and easy-to-handle solid reagent, and the work-up simply involves filtering off the manganese salts.

Procedure:

  • To a solution of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (1.0 equivalent) in DCM, add activated manganese dioxide (5-10 equivalents).[6]

  • Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography if necessary.

MethodReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Swern Oxidation Oxalyl Chloride, DMSO, Et₃N-78 °C1-2 hoursHigh yield, mild conditionsRequires strict anhydrous conditions, low temperature, unpleasant odor of dimethyl sulfide byproduct.[4][5]
MnO₂ Oxidation Activated MnO₂Room Temp.24-48 hoursSimple setup and work-up, mildSlower reaction, requires a large excess of the reagent.[6]

Application II: Oxidation to 1-ethyl-5-methoxy-1H-benzimidazole-2-carboxylic acid

Further oxidation of the aldehyde, or direct oxidation of the primary alcohol, yields the corresponding carboxylic acid. Benzimidazole-2-carboxylic acids are valuable building blocks for the synthesis of amides, esters, and other derivatives with potential biological activity.

Protocol 2: Two-Step Oxidation via the Aldehyde

A reliable method involves the oxidation of the intermediate aldehyde using a mild oxidant.

Rationale: This two-step approach allows for the isolation and purification of the intermediate aldehyde, providing greater control over the synthesis.

Procedure:

  • Synthesize 1-ethyl-5-methoxy-1H-benzimidazole-2-carbaldehyde as described in Protocol 1.

  • Dissolve the aldehyde in a suitable solvent mixture (e.g., t-butanol and water).

  • Add a mild oxidizing agent such as sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an appropriate aqueous work-up and extract the product.

  • Purify by recrystallization or column chromatography.

Alternative Protocol: Direct Oxidation of the Alcohol

Direct oxidation of the primary alcohol to the carboxylic acid can be achieved using stronger oxidizing agents.

Rationale: A one-pot direct oxidation can be more step-economical. However, care must be taken to avoid degradation of the benzimidazole ring under harsh oxidative conditions.

Procedure:

  • Dissolve (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in an appropriate solvent.

  • Use an oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

  • Alternatively, a TEMPO-catalyzed oxidation using sodium hypochlorite can be effective and selective.[7]

  • Monitor the reaction closely to prevent over-oxidation and decomposition.

  • After completion, work-up the reaction accordingly and purify the product.

Application III: Synthesis of 2-Substituted Methyl Benzimidazoles via Nucleophilic Substitution

The hydroxyl group of the precursor can be converted into a good leaving group, such as a chloride, to facilitate nucleophilic substitution reactions. This opens up a vast array of possibilities for introducing diverse functionalities at the 2-methyl position, a common strategy in the development of new therapeutic agents.

Protocol 3: Conversion to 2-(chloromethyl)-1-ethyl-5-methoxy-1H-benzimidazole

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to the corresponding alkyl chlorides. The reaction proceeds readily and the byproducts (SO₂ and HCl) are gaseous, simplifying the work-up.

G cluster_0 Chlorination and Substitution Workflow A (...)-methanol Precursor B React with SOCl₂ A->B C 2-(chloromethyl)-... intermediate B->C F Nucleophilic Substitution C->F D Nucleophile (e.g., R₂NH, RSH) E Base (e.g., K₂CO₃) in DMF D->E E->F G 2-Substituted Methyl Product F->G

Caption: General workflow for the synthesis of 2-substituted methyl benzimidazoles.

Procedure:

  • To a solution of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (1.0 equivalent) in a suitable anhydrous solvent like DCM or chloroform, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chloromethyl) derivative, which can often be used in the next step without further purification.

Protocol 4: General Procedure for Nucleophilic Substitution

The resulting 2-(chloromethyl) intermediate is a reactive electrophile that can be readily displaced by a variety of nucleophiles.

Rationale: This Sₙ2 reaction is a powerful method for C-N, C-S, and C-O bond formation. The use of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent like DMF facilitates the reaction by deprotonating the nucleophile without competing in the substitution.[8]

Materials:

  • 2-(chloromethyl)-1-ethyl-5-methoxy-1H-benzimidazole

  • Desired nucleophile (e.g., a primary or secondary amine, a thiol, or a phenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI) (catalytic amount, optional)

Procedure:

  • In a round-bottom flask, combine the nucleophile (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Add a solution of 2-(chloromethyl)-1-ethyl-5-methoxy-1H-benzimidazole (1.0 equivalent) in DMF. A catalytic amount of KI can be added to promote the reaction, especially with less reactive chlorides.[8]

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

NucleophileProduct TypePotential Application
Primary/Secondary Amine2-(Aminomethyl)benzimidazoleAntihistaminic, antimicrobial agents
Thiol2-(Thio-methyl)benzimidazoleAntifungal, anti-inflammatory agents
Phenol2-(Phenoxymethyl)benzimidazoleAntiviral, anticancer agents
Azide2-(Azidomethyl)benzimidazolePrecursor for triazoles (Click Chemistry)

Conclusion

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is a precursor with significant potential in synthetic organic chemistry. The strategic placement of its functional groups allows for a range of high-yield transformations, including oxidation to the aldehyde and carboxylic acid, and conversion to a reactive electrophile for nucleophilic substitution reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel benzimidazole derivatives for applications in drug discovery and materials science. The versatility of this precursor ensures its continued relevance as a valuable building block in the creation of new chemical entities.

References

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2025, June 6).
  • LibreTexts. (2023, January 22). Swern oxidation. Chemistry LibreTexts. Retrieved from [Link]

  • Li, Q., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2423–2428.
  • Lin, Z., et al. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL)-N-(PYRIDINE-2-YL)
  • Chem-Station. (2009, June 9). スワーン酸化 Swern Oxidation. Retrieved from [Link]

  • Cheeseman, G. W. H., & Tuck, B. (1968). Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds. Journal of the Chemical Society (Resumed), 852-854.
  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Salgın-Gökşen, U., Gökhan-Kelekçi, N., Göktaş, Ö., Köysal, Y., Kılıç, E., Işık, Ş., ... & Aktay, G. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(9), 11094-11111.
  • El-Sayed, N. F., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1084-1093.
  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Duffy, J. J., & Ehlers, G. F. L. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System.
  • Sathyanarayana, R., & Poojary, B. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.
  • Liu, H., et al. (2013). Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in a task-specific ionic liquid.
  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2005).
  • Cheeseman, G. W. H., & Tuck, B. (1966). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed), 852-854.
  • Cheeseman, G. W. H., & Tuck, B. (1968). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole. Journal of the Chemical Society C: Organic, 1164-1166.
  • Liu, L., et al. (2007). Oxidation of Alcohols to Corresponding Aldehydes and Ketones with Molecular Oxygen Catalyzed by Task-Specific Ionic Liquid. Chinese Journal of Applied Chemistry, 24(11), 1327-1331.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Maleki, A., et al. (2021). One-Pot Synthesis of Benzo[2][9]imidazo[1,2-a]pyrimidin-2-ones Using a Hybrid Catalyst Supported on Magnetic Nanoparticles in Green Solvents. Catalysts, 11(8), 957.

  • Li, Y., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition, DMD-AR-2024-002125.
  • Sharma, R., et al. (2015). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Organic & Biomolecular Chemistry, 13(38), 9825-9832.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Ethylation of 5-Methoxy-1H-1,3-benzodiazole

Welcome to the technical support center for the N-ethylation of 5-methoxy-1H-1,3-benzodiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-ethylation of 5-methoxy-1H-1,3-benzodiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for this crucial synthetic transformation. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the nitrogen atoms is a key strategy for modulating biological activity.[1] This document provides field-proven insights to help you navigate the common challenges associated with this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions to optimize your reaction conditions.

Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary factors to investigate?

Answer: Low yields in the N-ethylation of benzimidazoles typically stem from a few critical factors related to reagents and reaction conditions.

  • Incomplete Deprotonation: The N-H proton of the benzimidazole must be removed to form the nucleophilic benzimidazolide anion. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a poor yield.[2]

    • Solution: For complete deprotonation, a strong base like sodium hydride (NaH, 1.1-1.2 eq.) in an anhydrous aprotic solvent (THF, DMF) is highly effective.[3][4] If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and consider a more polar solvent like DMF to increase its efficacy.[5]

  • Reactivity of the Ethylating Agent: The nature of the leaving group on your ethyl source is paramount. The reactivity follows the order: I > Br > Cl.[3]

    • Solution: If you are using ethyl chloride or bromide and experiencing low reactivity, switching to ethyl iodide will significantly accelerate the reaction.

  • Purity and State of Reagents:

    • Water Contamination: Strong bases like NaH react violently with water. The presence of moisture in your solvent or on your glassware will consume the base and quench the benzimidazolide anion, halting the reaction.[2] Always use anhydrous solvents and flame-dried glassware.

    • Starting Material Purity: Impurities in the 5-methoxy-1H-1,3-benzodiazole can interfere with the reaction.[2] Ensure its purity via NMR or LC-MS before starting.

  • Reaction Temperature: While some reactions require heat to proceed, excessive temperatures can lead to the degradation of starting materials or products.[6]

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 40-60 °C) and observe the progress.[7]

Q2: I am obtaining a mixture of two isomeric products. How can I control the regioselectivity of the N-ethylation?

Answer: This is the most common and challenging issue when alkylating unsymmetrically substituted benzimidazoles like the 5-methoxy derivative. The two nitrogen atoms (N1 and N3) are not equivalent, leading to the formation of 1-ethyl-5-methoxy and 1-ethyl-6-methoxy-1H-1,3-benzodiazole.

The formation of these two regioisomers is due to the tautomeric nature of the benzimidazole ring.[2] The methoxy group at the 5-position is electron-donating, which influences the electronic environment and relative nucleophilicity of N1 and N3. Studies on similar systems have shown that alkylation of 5-methoxybenzimidazole anions can give a mixture of products, with a slight preference for reaction at the N3 position (leading to the 6-methoxy isomer).[8]

Strategies to Improve Regioselectivity:

  • Kinetic vs. Thermodynamic Control: Running the reaction at a lower temperature may favor the kinetically controlled product, which could potentially be a single isomer.[4]

  • Choice of Base and Solvent: The solvent and the counter-ion of the base can influence the position of the equilibrium between the two tautomers and the transition state of the alkylation.[8]

    • Using a strong base like NaH in a non-polar aprotic solvent like THF can sometimes favor one isomer.

    • Exploring different solvent systems (e.g., DMF, acetonitrile, acetone) with various bases (K₂CO₃, Cs₂CO₃) is a valid optimization strategy.[5]

  • Steric Hindrance (via protecting groups): While not ideal for a simple ethylation, in more complex syntheses, introduction of a bulky protecting group at a nearby position could direct alkylation to the less sterically hindered nitrogen.[9]

Unfortunately, achieving perfect regioselectivity can be difficult, and separation of the isomers by column chromatography is often necessary.[10]

Q3: I see a new, more polar spot on my TLC, and my mass spectrometry results show a mass corresponding to diethylation. How can I prevent this?

Answer: You are likely forming the 1,3-diethyl-5-methoxy-1H-1,3-benzodiazol-3-ium salt, a quaternary ammonium salt. This is a common side reaction, especially when an excess of the ethylating agent is used or under harsh conditions.[2] The mono-ethylated product can be more nucleophilic than the starting benzimidazole, leading to a second alkylation.

Prevention Strategies:

  • Control Stoichiometry: Use a precise amount of the ethylating agent, typically between 1.0 and 1.1 equivalents.[2] Avoid significant excess.

  • Slow Addition: Add the ethylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).[11] This prevents localized high concentrations of the electrophile that favor over-alkylation.

  • Reaction Monitoring: Stop the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS, to prevent the product from reacting further.[11]

Q4: Are there alternative, potentially "greener" or milder, conditions for this reaction?

Answer: Yes, several methods have been developed to avoid the use of hazardous reagents like NaH and volatile organic compounds (VOCs).

  • Phase-Transfer Catalysis (PTC): This is an excellent alternative that facilitates the reaction in a biphasic system (e.g., aqueous KOH and an organic solvent like dichloromethane).[1] A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS), transports the deprotonated benzimidazole from the aqueous phase to the organic phase to react with the ethylating agent. This method is often milder and more efficient.[1]

  • Aqueous Surfactant Media: Driven by green chemistry principles, methods using water as a solvent with a surfactant like sodium dodecyl sulfate (SDS) have been developed.[7][12] The SDS forms micelles that create a microenvironment where the organic substrates can dissolve and react, enhancing the reaction rate.[7][13] This approach minimizes the use of VOCs.[7]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes common conditions for N-alkylation of benzimidazoles to guide your experimental design.

MethodBaseSolvent SystemEthylating AgentTypical Temp.Typical TimeKey Advantages/Disadvantages
Classical Strong Base NaH (1.1 eq)Anhydrous DMF or THFEthyl iodide/bromide0 °C to RT2-24 hPro: High yield, effective. Con: Requires strict anhydrous conditions, hazardous base.[1][3]
Classical Weak Base K₂CO₃ (2.0 eq)DMF or AcetonitrileEthyl iodide/bromideRT to 80 °C6-18 hPro: Milder, easier to handle. Con: May be slower, lower yield with less reactive halides.[5]
Phase-Transfer Catalysis aq. KOH (30%)DichloromethaneEthyl bromideRT4-6 hPro: Mild, efficient, avoids strong bases. Con: Requires vigorous stirring, catalyst needed.[1]
Green Aqueous Media aq. NaOH (50%)Water / SDS (5 mol%)Ethyl bromideRT to 60 °C1-4 hPro: Environmentally friendly, often faster. Con: Workup may differ, not all substrates are suitable.[7][12]
Experimental Protocols & Visualizations
Reaction Mechanism & Regioselectivity

The N-ethylation proceeds via an SN2 mechanism. The base first deprotonates the benzimidazole N-H to form a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the ethylating agent. Due to the 5-methoxy substituent, two regioisomeric products can be formed.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack SM 5-Methoxy-1H-1,3-benzodiazole Anion Benzimidazolide Anion (Resonance Stabilized) SM->Anion + Base - H-Base⁺ Base Base (e.g., NaH) Anion2 Benzimidazolide Anion Anion->Anion2 EtX Ethyl Halide (Et-X) P1 1-Ethyl-6-methoxy-1H-1,3-benzodiazole (N3 Attack) EtX->P1 P2 1-Ethyl-5-methoxy-1H-1,3-benzodiazole (N1 Attack) EtX->P2 Anion2->P1 Path A Anion2->P2 Path B caption General mechanism for N-ethylation of 5-methoxybenzodiazole. G cluster_LY Low Yield Solutions cluster_RM Regioselectivity Solutions cluster_SP Side Product Solutions Start Start: N-Ethylation Reaction Problem Problem Encountered? Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Yes RegioMix Mixture of Isomers Problem->RegioMix Yes SideProduct Side Product Formed (Over-ethylation) Problem->SideProduct Yes Success Success! Pure Product Problem->Success No CheckBase 1. Check Base Strength (Use NaH) LowYield->CheckBase Troubleshoot OptimizeCond 1. Lower Temperature (Kinetic Control) RegioMix->OptimizeCond Troubleshoot ControlStoich 1. Use 1.0-1.1 eq. of Ethylating Agent SideProduct->ControlStoich Troubleshoot CheckSolvent 2. Ensure Anhydrous Solvent/Glassware ScreenSolvents 2. Screen Solvents (THF, DMF, MeCN) SlowAdd 2. Add Ethylating Agent Slowly at 0 °C CheckEtX 3. Use More Reactive Ethylating Agent (EtI) Purify 3. Purify via Column Chromatography caption A troubleshooting flowchart for common N-ethylation issues.

Sources

Optimization

How to prevent degradation of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in solution

Technical Support Center: (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol A Guide to Ensuring Solution Stability and Experimental Reproducibility Welcome to the technical support guide for (1-ethyl-5-methoxy-1H-1,3-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

A Guide to Ensuring Solution Stability and Experimental Reproducibility

Welcome to the technical support guide for (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol. As Senior Application Scientists, we understand that the stability of your compound in solution is paramount to achieving reliable and reproducible experimental results. Benzimidazole derivatives, while versatile, can be susceptible to various degradation pathways if not handled and stored with care.[1][2] This guide is designed to provide you with in-depth, field-proven insights into the factors affecting the stability of this compound, offering practical troubleshooting steps and validated protocols to maintain its integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by researchers working with (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol and related benzimidazole compounds.

Q1: What are the primary factors that can cause my compound to degrade in solution?

A1: The stability of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in solution is primarily influenced by four key factors: exposure to light (photodegradation), pH (hydrolysis), presence of oxygen (oxidation), and temperature (thermal degradation).[1][3] The benzimidazole core is known to be photosensitive, and the exocyclic methanol group is a potential site for oxidation.[4][5]

Q2: I've noticed my stock solution has developed a yellowish tint. What does this indicate?

A2: A change in color, such as developing a yellow tint, is a strong visual indicator of compound degradation.[1] This is most commonly caused by photodegradation from exposure to ambient or UV light, or by oxidative processes.[1][4] It is crucial to immediately discard the discolored solution and prepare a fresh stock, ensuring rigorous light protection and the use of high-purity, degassed solvents.

Q3: My biological assay results are inconsistent, showing a gradual loss of compound activity. Could this be a stability issue?

A3: Yes, a progressive loss of potency or poor reproducibility in assays is a classic sign of compound degradation in your stock solution or even in the assay medium itself.[1] Many benzimidazole derivatives exhibit limited stability in aqueous buffers over time.[6] We recommend preparing fresh dilutions from a frozen, concentrated stock for each experiment and minimizing the incubation time of the compound in the final assay medium whenever possible.[1]

Q4: What is the best solvent for preparing a stable stock solution?

A4: For long-term storage, anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended.[7] It is critical to use anhydrous grade solvents and to minimize the stock solution's exposure to air, as DMSO is hygroscopic and absorbed water can facilitate hydrolysis over time.[7] For some benzimidazoles, acidic solutions (e.g., 0.1M HCl) have been shown to protect against photodegradation, but this is highly compound-specific and must be compatible with your downstream application.[3]

Q5: How does pH affect the stability of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol?

A5: The stability of benzimidazoles can be highly pH-dependent. Both strongly acidic and, more commonly, basic conditions can catalyze the hydrolysis of the imidazole ring or other sensitive functional groups.[2][3][8] For this specific molecule, the core benzimidazole structure is the primary concern. It is generally advisable to maintain solutions at a neutral or slightly acidic pH, unless experimental data for this specific molecule suggests otherwise.

Q6: What are the likely degradation products I should be aware of?

A6: Based on the structure of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol, the primary degradation pathways likely involve:

  • Oxidation: The methanol group (-CH₂OH) at the 2-position can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid.

  • Photodegradation: Light exposure can lead to complex reactions, including cleavage or rearrangement of the benzimidazole ring system.[4][9]

  • Hydrolysis: Under harsh pH conditions, the imidazole ring could potentially undergo cleavage.[8][10]

Troubleshooting Guide: Diagnosing and Solving Instability

Use the following chart to quickly diagnose and resolve common stability-related problems.

Problem Possible Cause Recommended Solution
Inconsistent or decreasing potency in assays. Compound degradation in stock solution or assay buffer.[1]Prepare fresh dilutions for each experiment. Perform a spike-recovery experiment to assess stability in the assay medium. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[11]
Solution appears discolored or contains precipitate. Photodegradation, oxidation, or poor solubility.[1]Discard the solution. Prepare a fresh stock using anhydrous solvent, protecting it from light at all times (amber vials, foil wrap). If precipitation occurs upon dilution, investigate alternative formulation strategies or co-solvents.
Mass balance issues in analytical studies (parent peak decreases, but no new peaks appear). Formation of non-UV active or volatile degradation products. Adsorption to the container surface.[5]Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). Use silanized glass or polypropylene vials to minimize adsorption. Analyze samples at a lower wavelength (e.g., 210 nm).[5]
Poor reproducibility between different batches of stock solution. Incomplete initial dissolution or absorption of atmospheric water by the solvent (e.g., DMSO).[7]Ensure the compound is fully dissolved using brief sonication. Use fresh, anhydrous grade solvent for each new stock preparation. Store anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
Visualizing the Troubleshooting Workflow

The following flowchart provides a logical path for diagnosing stability issues.

G Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_visual Visually Inspect Solution (Color, Precipitate) start->check_visual degraded_visual Degradation Suspected (Discard & Prepare Fresh) check_visual->degraded_visual Yes ok_visual Solution Appears Normal check_visual->ok_visual No review_storage Review Storage & Handling (Temp, Light, Solvent) ok_visual->review_storage improper_storage Correct Storage Protocol (Aliquot, Protect from Light, -80°C) review_storage->improper_storage Improper proper_storage Storage Protocol is Correct review_storage->proper_storage Proper analytical_check Perform Analytical Check (HPLC-UV/MS) proper_storage->analytical_check degraded_analytical Degradation Confirmed (Identify Degradants) analytical_check->degraded_analytical Purity <95% stable_analytical Compound is Stable (Investigate Other Assay Variables) analytical_check->stable_analytical Purity >95%

Caption: A decision tree for troubleshooting inconsistent experimental results.

Experimental Protocols

Adherence to validated protocols is essential for preventing degradation.

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the best practices for preparing a concentrated stock solution (e.g., 10 mM in DMSO) for long-term storage.

Materials:

  • (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol solid

  • Anhydrous dimethyl sulfoxide (DMSO), sealed bottle

  • Amber, screw-cap vials (or clear vials wrapped in aluminum foil)

  • Inert gas (Argon or Nitrogen)

  • Calibrated analytical balance

  • Sonicator

Procedure:

  • Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the solid compound directly into the amber vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration. Perform this step under a gentle stream of inert gas if possible to displace air.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, immediately aliquot the stock solution into smaller, single-use volumes in separate, properly labeled amber vials.[11]

  • Storage: Tightly seal the aliquots and store them at -80°C for long-term stability.[6] For short-term use (less than a week), storage at -20°C is acceptable.[6][11]

Protocol 2: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[5] This is a foundational step for developing a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting solutions by HPLC-UV/MS.

Procedure:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: Expose aliquots of the solution to the following conditions in parallel.[5] A control sample, protected from light and stored at 4°C, should be included.

Condition Method Rationale
Acid Hydrolysis Add 0.1 M HCl; incubate at 60°C for 8 hours.To test stability in acidic environments.[5]
Base Hydrolysis Add 0.1 M NaOH; incubate at 60°C for 8 hours.To test stability in basic environments.[5]
Oxidation Add 3% H₂O₂; keep at room temp for 24 hours.To assess susceptibility to oxidative degradation.[5]
Thermal Incubate solution at 80°C for 48 hours in the dark.To evaluate thermal stability.[5]
Photolytic Expose solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for a defined period.To determine light sensitivity.[3][12]
  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including the control, by a validated HPLC-UV/MS method.[5][13]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Quantify the loss of the parent compound.

    • Use the MS data to identify the mass of any major degradation products, which provides clues to their structure.

Visualizing Key Degradation Pathways

The following diagram illustrates the primary chemical threats to the stability of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in solution.

G Primary Degradation Pathways parent (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (Parent Compound) photo_products Ring Cleavage & Rearrangement Products parent->photo_products oxidized_products Aldehyde / Carboxylic Acid (at C2-position) parent->oxidized_products hydrolysis_products Hydrolyzed Ring Products parent->hydrolysis_products light Light (UV/Ambient) light->parent Photodegradation oxygen Oxygen / Peroxides oxygen->parent Oxidation ph H+ / OH- (Acid/Base) ph->parent Hydrolysis

Caption: Major environmental factors leading to the degradation of the target compound.

References

  • Díaz-Gómez, R., et al. (2006). Dye-sensitized photodegradation of the fungicide carbendazim and related benzimidazoles. PubMed. Available at: [Link]

  • Ragno, G., et al. (2003). A photodegradation study on anthelmintic benzimidazoles. IRIS Unical. Available at: [Link]

  • de Oliveira, R. K. F., et al. (2021). Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri. Environmental Science and Pollution Research International, 28(19), 23742–23752. Available at: [Link]

  • Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available at: [Link]

  • Ulusoy, H. I., & Mol, H. G. J. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 513–527. Available at: [Link]

  • Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. Available at: [Link]

  • Buncel, E., & Rafelt, D. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(8), 1753-1756. Available at: [Link]

  • ResearchGate (2025). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. ResearchGate. Available at: [Link]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. Available at: [Link]

  • Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-445. Available at: [Link]

  • International Journal in Management and Social Science (2021). Analytical Methods for the Degradation of Phytoconstituents. IJMR. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. ATSDR. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges for (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the isolation and purification of (1-ethyl-5-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the isolation and purification of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol .

This highly functionalized benzimidazole derivative presents unique physicochemical challenges. The basic imidazole nitrogen, the highly polar 2-hydroxymethyl group, and the electron-donating 5-methoxy group create a perfect storm for chromatographic streaking, poor extraction recoveries, and oxidative degradation. The following guide synthesizes field-proven methodologies and mechanistic causality to ensure self-validating, high-yield purification.

Troubleshooting Guide (FAQs)

Q1: Why am I losing my product during the aqueous workup, and how can I improve the extraction yield? Causality: The 2-hydroxymethyl group acts as a strong hydrogen bond donor and acceptor, drastically lowering the molecule's partition coefficient (logP) compared to unsubstituted benzimidazoles (1[1]). If the aqueous layer is even slightly acidic, the benzimidazole nitrogen protonates, rendering the molecule highly water-soluble. Solution: Implement a "salting-out" procedure. Saturate the aqueous layer with NaCl to decrease the solubility of the organic compound in water. Adjust the pH strictly to 8.0–8.5 using saturated NaHCO₃ before extraction. Switch your extraction solvent from dichloromethane (DCM) or diethyl ether to a more polar mixture, such as Ethyl Acetate or a DCM/Isopropanol (3:1 v/v) blend.

Q2: My compound streaks severely during flash column chromatography, leading to co-elution with impurities. How do I fix this? Causality: The basic benzimidazole nitrogen (pKa ~5.5) undergoes strong electrostatic interactions with the acidic silanol groups (Si-OH) on the bare silica gel stationary phase. This causes the compound to drag and streak across multiple fractions (2[2]). Solution: Neutralize the silica gel by incorporating a basic modifier. Pre-treat your column and run your eluent with 0.5% - 1.0% Triethylamine (TEA) or aqueous ammonia (3[3]). Alternatively, switch to neutral Alumina or use reverse-phase (C18) chromatography for better resolution.

Q3: I am observing a closely eluting impurity that has the exact same mass. What is it, and how do I separate it? Causality: If you synthesized this compound via N-alkylation of 5-methoxy-2-hydroxymethylbenzimidazole with an ethyl halide, you likely generated a mixture of regioisomers. Because the starting material exists as tautomers, alkylation occurs at both nitrogen atoms, yielding both the 1-ethyl-5-methoxy and 1-ethyl-6-methoxy isomers. Solution: These regioisomers are notoriously difficult to separate on standard normal-phase silica. Using a highly optimized gradient of DCM/MeOH (e.g., 99:1 to 95:5) with 0.5% TEA can sometimes resolve them. However, selective recrystallization from hot ethyl acetate/hexane or preparative HPLC is often required to achieve >98% purity.

Q4: The purified product turns yellow/brown after concentration. Is it degrading? Causality: The combination of an electron-rich 5-methoxybenzimidazole core and a benzylic-like 2-hydroxymethyl group makes the molecule susceptible to air oxidation and thermal degradation (4[4]). Solution: Evaporate solvents under reduced pressure at a water bath temperature not exceeding 35°C. Store the final purified solid under an inert atmosphere (Argon or Nitrogen) at -20°C.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Acid-Base Extraction for Polar Benzimidazoles

This protocol utilizes pH-dependent phase switching to isolate the basic target compound from non-basic impurities.

  • Quench & Acidify: Dilute the crude reaction mixture with water. Add 2.0 M HCl dropwise until the pH reaches ~2.0.

    • Self-Validation: Verify with pH paper. The target compound will partition into the aqueous layer as a hydrochloride salt, leaving non-basic organic impurities in the organic layer.

  • Wash: Extract the acidic aqueous layer with diethyl ether (2 x 20 mL). Discard the ether layer.

  • Basify & Salt-Out: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add saturated NaHCO₃ solution until the pH is exactly 8.0–8.5. Add solid NaCl until the solution is completely saturated.

    • Self-Validation: The solution should become cloudy as the free base precipitates or oils out of the aqueous phase.

  • Extract: Extract the aqueous layer with EtOAc/Isopropanol (4:1 v/v) (3 x 30 mL).

  • Isolate: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<35°C).

Protocol B: TEA-Modified Flash Chromatography

This protocol neutralizes acidic silanols to prevent compound degradation and streaking.

  • Eluent Preparation: Prepare the solvent system: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 95:4:1 ratio.

  • Column Packing: Slurry-pack the silica gel column using the prepared eluent.

    • Self-Validation: Flushing the column with 2–3 column volumes of TEA-containing solvent ensures all acidic silanol sites are neutralized before loading.

  • Dry Loading: Dissolve the crude product in a minimum amount of DCM, add Celite (avoid silica to minimize degradation), and evaporate to a free-flowing powder.

  • Elution: Load the solid band onto the column and elute using a gradient from 99:1:0.5 to 95:5:0.5 (DCM:MeOH:TEA).

  • Analysis: Monitor fractions via TLC (UV active at 254 nm). The target compound will elute as a tight, non-streaking band.

Quantitative Comparison of Purification Strategies

Purification StrategyAverage YieldTarget PurityMechanistic AdvantagePrimary Drawback
Standard Silica Gel Chromatography 40–50%<85%Low cost, standard laboratory setupSevere streaking; irreversible adsorption
TEA-Modified Silica Chromatography 75–85%92–95%Neutralizes acidic silanols, preventing streakingRequires high vacuum to remove trace TEA
Reverse-Phase (C18) HPLC 60–70%>99%Excellent resolution of N-alkylation regioisomersLow throughput; expensive solvent systems
Optimized Acid-Base Extraction 80–90%85–90%Highly scalable; removes non-basic impuritiesDoes not separate structurally similar regioisomers
Recrystallization (EtOAc/Hexane) 50–60%>98%High purity; scalable thermodynamic separationRequires highly enriched (>85%) starting material

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol Extraction Acid-Base Extraction (pH 8.5 + NaCl Saturation) Crude->Extraction OrgLayer Organic Layer (Target + Regioisomers) Extraction->OrgLayer Extract with EtOAc/IPA AqLayer Aqueous Layer (Salts & Polar Impurities) Extraction->AqLayer Discard Chromatography Flash Chromatography (Silica + 1% TEA Modifier) OrgLayer->Chromatography Concentrate & Load Fractions Fraction Analysis (TLC / LC-MS) Chromatography->Fractions Pure Pure Product (>98% Purity) Fractions->Pure Target Fractions Regio Regioisomer Impurities (6-methoxy isomer) Fractions->Regio By-products

Figure 1: Optimized purification workflow for (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol.

References

  • NextSDS - (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol Chemical Substance Information URL:[4]

  • Benchchem - Technical Support Center: Purification of 3H-furo[3,4-e]benzimidazole Derivatives URL:[2]

  • Journal of the American Chemical Society (ACS) - Benzimidazole and Related Ligands for Cu-Catalyzed Azide−Alkyne Cycloaddition URL:[3]

  • DergiPark - Synthesis of 2-Substitutedbenzimidazolium Tetrachloroplatinate(II) Compounds and Their Cytotoxic Activities URL:[1]

Sources

Optimization

Technical Support Center: Enhancing the Stability of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol for Long-Term Storage

Welcome to the dedicated technical support center for (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for maintaining the stability and integrity of this compound during long-term storage and experimental use. Our goal is to equip you with the knowledge to proactively address stability challenges and ensure the reliability of your research outcomes.

Introduction to the Stability of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is a substituted benzimidazole derivative. The benzimidazole core is a prevalent scaffold in medicinal chemistry, but it is also susceptible to various degradation pathways. The stability of this particular molecule is influenced by its unique combination of substituents: an ethyl group at the N1 position, a methoxy group at the 5-position, and a methanol group at the 2-position. Understanding the interplay of these functional groups is crucial for predicting and mitigating degradation.

The primary degradation pathways for benzimidazole derivatives include:

  • Hydrolysis: The imidazole ring can be susceptible to cleavage under certain pH conditions.

  • Oxidation: The electron-rich benzimidazole ring system is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1]

  • Photodegradation: Many benzimidazole compounds are light-sensitive and can degrade upon exposure to UV or visible light.[1]

This guide will provide a structured approach to identifying and resolving stability issues, ensuring the long-term viability of your (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol samples.

Troubleshooting Guide for Stability Issues

Encountering unexpected results or observing changes in your compound's physical appearance can be indicative of degradation. This section provides a systematic approach to troubleshooting common stability-related problems.

Diagram: Troubleshooting Workflow for (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol Degradation

G A Start: Observe Instability (e.g., color change, precipitation, new peaks in HPLC) B Review Storage Conditions A->B C Temperature Check: Stored at recommended -20°C or 4°C? B->C D Light Exposure Check: Stored in amber vials or in the dark? B->D E Atmosphere Check: Stored under inert gas (e.g., Argon, Nitrogen)? B->E F Solvent/Formulation Check C->F Conditions OK D->F Conditions OK E->F Conditions OK G Is the compound in solution? F->G I Is the compound in solid form? F->I H Check solvent purity and pH. Consider aprotic, anhydrous solvents. G->H K Perform Analytical Characterization H->K J Check for hygroscopicity. Consider desiccants. I->J J->K L Run HPLC-UV/MS to identify and quantify impurities. K->L M Compare with a fresh, authenticated sample. K->M N Implement Corrective Actions L->N M->N O Optimize storage conditions based on findings. N->O P Consider reformulation with stabilizing excipients. N->P Q Conduct a forced degradation study for a comprehensive understanding. N->Q

Caption: Troubleshooting workflow for diagnosing stability issues.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have regarding the stability of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol.

Q1: What are the optimal storage conditions for solid (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol?

A1: For long-term stability, the solid compound should be stored at -20°C or at least at 4°C in a tightly sealed container, protected from light and moisture.[2] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidative degradation. The use of amber vials or containers wrapped in aluminum foil is crucial to prevent photodegradation.

Q2: I have dissolved the compound in a solvent for my experiments. How should I store the solution?

A2: The stability of the compound in solution is highly dependent on the solvent. For short-term storage, it is advisable to use anhydrous, aprotic solvents and store the solution at -20°C or -80°C.[2] It is recommended to prepare fresh solutions for each experiment whenever possible. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: I see a new peak in my HPLC chromatogram after storing the compound for a few weeks. What could it be?

A3: A new peak in the HPLC chromatogram is a strong indicator of degradation. Given the structure of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol, potential degradation products could arise from:

  • Oxidation of the methanol group to an aldehyde or carboxylic acid.

  • Cleavage of the methoxy group .

  • Oxidative degradation of the benzimidazole ring .[1]

To definitively identify the new peak, LC-MS analysis is recommended to obtain the mass of the impurity, which can provide clues to its structure.[1]

Q4: Can I use buffers to dissolve and store the compound?

A4: The use of buffers should be approached with caution. Benzimidazole derivatives can exhibit pH-dependent stability. It is crucial to determine the optimal pH range for the compound's stability. Both acidic and basic conditions can potentially catalyze hydrolysis of the imidazole ring. If a buffer is necessary for your experiment, it is recommended to conduct a preliminary stability study in that buffer to ensure the compound's integrity over the experimental timeframe.

Q5: Are there any excipients that can enhance the stability of this compound in a formulation?

A5: While specific data for this compound is not available, studies on other benzimidazole derivatives have shown that certain excipients can improve stability. For solid formulations, the inclusion of alkaline substances like sodium hydroxide has been shown to have a stabilizing effect. The choice of excipients will be highly dependent on the final formulation and intended application.

Recommended Storage Conditions Summary

Form Temperature Light Protection Atmosphere Container Notes
Solid -20°C or 4°C[2]Required (Amber vial or foil-wrapped)[1]Inert gas (Argon or Nitrogen) recommendedTightly sealedStore in a desiccator to minimize moisture exposure.
Solution -20°C or -80°C[2]RequiredInert gas recommendedTightly sealed, preferably silanized glass or polypropylene tubes[1]Use anhydrous, aprotic solvents. Prepare fresh solutions when possible. Avoid freeze-thaw cycles.

Experimental Protocols

To ensure the integrity of your compound and the reproducibility of your experiments, we recommend the following protocols.

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of solid (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in a clean, dry vial under an inert atmosphere if possible.

  • Solvent Addition: Add the appropriate volume of a suitable anhydrous, aprotic solvent (e.g., DMSO, DMF) to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.[3]

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.

Protocol 2: Performing a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.[4]

1. Sample Preparation:

  • Prepare a stock solution of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[1]

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. At various time points (e.g., 0, 2, 4, 8 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[5]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At various time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[5]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Analyze at different time points.[1]

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze at different time points.[1]

  • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. Keep a control sample in the dark.

3. Analysis:

  • Analyze all samples by a validated HPLC-UV method. If degradation is observed, use LC-MS to identify the degradation products.

Diagram: Forced Degradation Study Workflow

G A Start: Prepare Stock Solution of Compound B Subject Aliquots to Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal Stress (80°C) B->F G Photolytic Stress (ICH Q1B) B->G H Analyze Samples at Time Points by HPLC-UV C->H D->H E->H F->H G->H I Identify Degradants by LC-MS H->I Degradation Observed J Determine Degradation Pathways I->J K Develop Stability-Indicating Method J->K

Caption: Workflow for a forced degradation study.

References

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Semantic Scholar. [Link]

  • Çalışkan, Z., & Bozal, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]

  • Beilstein Journals. (2023). Benzoimidazolium-derived dimeric and hydride n-dopants for organic electron-transport materials: impact of substitution on structures, electrochemistry, and reactivity. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. [Link]

  • ResearchGate. (2026). Synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto five to eight membered [1,2-a]alicyclic rings and influence of methyl group substituents on cytotoxicity of benzimidazolequinones. [Link]

  • Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation†. [Link]

  • ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • MDPI. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

  • Al-kamarany, M. A. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). Substituent and ring effects on enthalpies of formation: 2-methyl- and 2-ethylbenzimidazoles versus benzene- and imidazole-derivatives. [Link]

  • MDPI. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. [Link]

  • De Vos, D., De Wever, H., & Verachtert, H. (1993). Parameters Affecting the Degradation of Benzothiazoles and Benzimidazoles in Activated Sludge Systems. PubMed. [Link]

  • Semantic Scholar. (2019). Theoretical study of the substituent effect on corrosion inhibition performance of benzimidazole and its derivatives. [Link]

  • In-Pharma Technologist. (2022). Forced Degradation – A Review. [Link]

Sources

Troubleshooting

Troubleshooting inconsistent results in bioassays with (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for bioassays involving (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol. This guide is designed for researchers, sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for bioassays involving (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their experimental results. As a member of the benzimidazole class of compounds, this molecule possesses a chemical scaffold known for diverse biological activities, but also for potential challenges in assay development.[1][2] This document provides in-depth troubleshooting guides and FAQs to help you identify sources of variation, ensure data integrity, and achieve reproducible results.

Our approach is grounded in first principles: understanding the compound's behavior in your system is paramount. Inconsistent results are often a sign of suboptimal experimental conditions rather than a failure of the biological hypothesis. This guide will walk you through a logical diagnostic process, from compound handling to final data analysis.

Troubleshooting & FAQ

This section is structured to address the most common issues encountered with benzimidazole derivatives in bioassays. We begin with compound-specific problems before moving to general assay optimization.

Part 1: Compound-Centric Issues

This is the most frequently reported issue and often points to problems with the compound's physicochemical behavior in the assay medium. The root cause is typically related to solubility, stability, or aggregation.

  • Causality - Solubility and Aggregation: Benzimidazole scaffolds are often planar and hydrophobic, predisposing them to poor aqueous solubility. When the compound's concentration exceeds its solubility limit in your assay buffer, it can form aggregates. These aggregates can act as promiscuous inhibitors by sequestering proteins non-specifically, leading to artifacts that do not reflect true inhibition of the intended target.[3] This effect will vary depending on minor day-to-day fluctuations in buffer preparation and compound dilution, causing significant variability in your results.

  • Causality - Chemical Stability: The benzimidazole ring system can be susceptible to degradation depending on the pH, temperature, and composition of your assay buffer.[4] For instance, the methanol group on your compound could be a site for metabolic modification in cell-based assays or could react with other buffer components over the course of a long incubation. This degradation reduces the effective concentration of the active compound, leading to a rightward shift in the dose-response curve and inconsistent results.

Troubleshooting Steps:

  • Verify Solubility: Visually inspect your highest stock concentrations. Do you see any precipitate or cloudiness? This is a clear sign of insolubility.

  • Perform a Stability Assessment: The most robust method is to use HPLC to quantify the concentration of your compound in the final assay buffer over the time course of your experiment. A significant decrease in the parent peak over time indicates instability. (See Protocol 1 ).

  • Adjust Solvent/Buffer Conditions: Consider adding a small, fixed percentage of a co-solvent like DMSO (typically ≤0.5% final concentration) to your assay buffer to improve solubility. However, always run a vehicle control to ensure the solvent itself does not affect the assay.

  • Incorporate a Pre-incubation Spin: Before adding the compound solution to your assay plate, centrifuge the dilution tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use only the supernatant for your experiment.

This issue can arise from the compound's intrinsic properties, such as fluorescence, or its reactivity with assay components. Benzimidazole derivatives are known to sometimes act as Pan-Assay Interference Compounds (PAINS).[3]

  • Causality - Intrinsic Fluorescence: The benzimidazole ring is a fluorophore.[2] If your assay uses a fluorescence-based readout, the compound itself may be contributing to the signal, creating a false positive (or negative, if it quenches).

  • Causality - Thiol Reactivity: Certain chemical motifs can react non-specifically with cysteine residues in proteins.[3] If your target protein or other enzymes in the assay system rely on key sulfhydryl groups, your compound might be inhibiting them covalently and non-specifically.

  • Causality - Interaction with Assay Reagents: The compound may directly interact with detection reagents. For example, in a luciferase-based assay, it might inhibit the luciferase enzyme itself rather than your intended target.

Troubleshooting Steps:

  • Fluorescence Check: Run a control plate containing only assay buffer and your compound at all tested concentrations. Read the plate using the same settings as your main experiment. A high signal indicates compound interference.

  • Run a Counter-Screen: Test your compound against an unrelated enzyme, preferably one known to be sensitive to thiol-reactive compounds. Inhibition in this assay suggests non-specific activity.

  • Orthogonal Assay Validation: If possible, confirm your primary findings using a different assay technology that relies on an unrelated detection method (e.g., confirm a fluorescence-based result with a label-free or absorbance-based method).

Part 2: General Bioassay Variability

Inconsistent results are not always due to the compound itself. The inherent variability of biological systems and assay platforms can be a major contributor.[5][6][7]

  • Causality - Edge Effects: Wells on the perimeter of a microtiter plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and reagent concentration.[9] This leads to systematic bias in your data.

  • Causality - Cell Plating Inconsistency: A non-uniform cell monolayer is a major source of variability in cell-based assays. This can result from improper cell suspension mixing or poor pipetting technique.

  • Causality - Analyst Variation: Differences in timing, pipetting technique, and reagent handling between different researchers can introduce significant variability.[7]

Troubleshooting Steps:

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Improve Cell Plating: Ensure your cells are in a single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 20-30 minutes before moving to the incubator to allow cells to settle evenly.

  • Standardize the Protocol: Create a highly detailed, step-by-step protocol. Use automated liquid handlers where possible to minimize pipetting errors. Ensure all analysts are trained on the exact same procedure.

  • Implement Robust QC: Use reference compounds with known IC50 values in every assay run. The Z'-factor is a useful metric for assessing assay quality and should be consistently >0.5 for a robust assay.

Diagrams & Workflows
Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing inconsistent bioassay results.

G start Inconsistent Bioassay Results check_compound Step 1: Verify Compound Integrity start->check_compound solubility Q: Is the compound soluble in assay buffer? check_compound->solubility Check First stability Q: Is the compound stable for the assay duration? solubility->stability Yes check_assay Step 2: Assess Assay-Specific Interference stability->check_assay Yes interference Q: Does the compound interfere with the assay readout? check_assay->interference specificity Q: Is the inhibition specific to the target? interference->specificity No check_platform Step 3: Evaluate General Assay Platform specificity->check_platform Yes plate_effects Q: Are there plate layout or edge effects? check_platform->plate_effects cell_health Q: Are cells healthy and plated uniformly? plate_effects->cell_health No solution Problem Identified & Optimized Protocol cell_health->solution Yes

Caption: A step-by-step workflow for troubleshooting bioassay variability.

Protocols & Methodologies
Protocol 1: Compound Stability Assessment by HPLC

This protocol provides a definitive method to assess the stability of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in your specific assay buffer.[4]

Objective: To quantify the percentage of the parent compound remaining over time under actual assay conditions.

Materials:

  • (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

  • Anhydrous DMSO

  • Your final, complete assay buffer

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Prepare Test Solution: Dilute the stock solution to the highest concentration used in your bioassay (e.g., 100 µM) in your final assay buffer. Prepare enough volume for all time points.

  • Incubate: Place the test solution in the same incubator and under the same conditions (e.g., 37°C, 5% CO2) as your actual assay.

  • Time-Point Analysis:

    • t=0: Immediately after preparation, inject an aliquot of the test solution into the HPLC system.

    • Intermediate Time Points: Inject additional aliquots at times relevant to your assay (e.g., 1h, 4h, 8h).

    • Final Time Point: Inject the final aliquot at the end of your typical assay duration (e.g., 24h).

  • Data Analysis:

    • For each time point, determine the peak area of the parent compound.

    • Calculate the percentage of compound remaining at each time point relative to t=0.

    • Acceptance Criteria: A stable compound should show >90% of the parent peak remaining at the final time point. A significant decrease indicates instability that must be addressed.

Parameter Recommendation Rationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmStandard for small molecule analysis.
Mobile Phase Acetonitrile/Water gradient with 0.1% Formic AcidProvides good peak shape for nitrogen-containing heterocycles.
Detection UV, set to an absorbance maximum of the compoundDetermine the λmax by running a UV scan of the compound first.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Protocol 2: Best Practices for a Cell-Based Viability Assay (e.g., MTT/MTS)

Objective: To obtain a reproducible dose-response curve for determining the cytotoxic/cytostatic effects of the compound.

Procedure:

  • Cell Plating:

    • Harvest cells that are in the logarithmic growth phase and have a low passage number.

    • Perform an accurate cell count and prepare a single-cell suspension in culture medium.

    • Plate cells in a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL). Do not use the outer wells.

    • Allow plates to rest at room temperature for 30 minutes before incubating overnight to ensure a uniform monolayer.

  • Compound Preparation & Dosing:

    • Prepare a 2X serial dilution series of your compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.

    • Crucially, centrifuge the dilution plate/tubes (10,000 x g, 5 min) to pellet any aggregates before dosing.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "cells + medium + vehicle (DMSO)" controls and "medium only" blanks.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Readout (MTS Example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Read the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blanks from all other values.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to determine the IC50.

References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Quantics Biostatistics. (n.d.). Bioassay Statistics. Retrieved March 20, 2026, from [Link]

  • Mire-Sluis, A., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Bioanalysis, 11(15), 1169-1188. [Link]

  • Bower, J. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening, 8(5), 566–570. [Link]

  • Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]

  • Al-Dies, A. A., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Heliyon, 10(11), e31653. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

Sources

Optimization

Optimizing the scale-up synthesis of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

Welcome to the Technical Support Center for the scale-up synthesis of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol . As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol . As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory procedures, focusing on the mechanistic causality, process safety, and engineering controls required to successfully transition this API intermediate from the bench to the pilot plant.

This guide is structured as a self-validating system: every protocol includes the chemical rationale and in-process controls (IPCs) necessary to ensure reproducibility and high yield.

Mechanistic Workflow & Process Architecture

The synthesis of 1,2-disubstituted benzimidazoles requires strict control over regiochemistry and oxidation states. To avoid the formation of regioisomeric mixtures (1-ethyl-5-methoxy vs. 1-ethyl-6-methoxy), N-alkylation must precede the formation of the benzimidazole core.

SynthesisPathway SM 4-Methoxy-2-nitroaniline (Starting Material) Step1 N-Ethylation (Ethyl Iodide / K2CO3) SM->Step1 Int1 N-Ethyl-4-methoxy-2-nitroaniline (Regiochemistry Fixed) Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2, Exothermic) Int1->Step2 Int2 N1-Ethyl-4-methoxybenzene-1,2-diamine (Highly Air-Sensitive) Step2->Int2 Step3 Phillips Condensation (Glycolic Acid, 4N HCl, 95°C) Int2->Step3 Product (1-Ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (Target Intermediate) Step3->Product

Synthetic pathway for (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol.

Validated Scale-Up Protocols

The following methodologies are engineered for 1 kg+ scale, incorporating necessary thermodynamic controls and phase-boundary management.

Phase I: N-Ethylation (Regiocontrol Step)
  • Rationale: Alkylating 4-methoxy-2-nitroaniline prior to reduction locks the ethyl group at the N1 position, guaranteeing that the methoxy group will strictly occupy the 5-position upon cyclization.

  • Procedure:

    • Charge a jacketed reactor with 4-methoxy-2-nitroaniline (1.0 eq) and anhydrous DMF (5 vol).

    • Add finely milled K₂CO₃ (1.5 eq) and stir at 300 rpm to ensure a uniform suspension.

    • Dose ethyl iodide (1.2 eq) via an addition funnel over 2 hours, maintaining the internal temperature (T_int) at 25–30°C to prevent over-alkylation.

    • IPC: Monitor by HPLC until starting material is <1%.

    • Quench with DI water (15 vol) to precipitate the product. Filter, wash with water, and dry under vacuum at 45°C.

Phase II: Nitro Reduction (Thermodynamic Control)
  • Rationale: The reduction of the nitro group is highly exothermic. The resulting 1,2-diamine is notoriously susceptible to rapid air oxidation, which leads to dark, tarry impurities[1].

  • Procedure:

    • Charge a pressure reactor with N-ethyl-4-methoxy-2-nitroaniline (1.0 eq), methanol (10 vol), and 10% Pd/C (0.05 eq by weight).

    • Purge the reactor with N₂ (3x), then H₂ (3x).

    • Pressurize with H₂ to 3 bar. Maintain T_int at 20–25°C using active jacket cooling. Critical: Do not allow T_int to exceed 30°C.

    • IPC: Monitor H₂ uptake. Reaction is complete when uptake ceases.

    • Filter the catalyst through a Celite pad under a strict N₂ atmosphere. Do not concentrate to dryness. Proceed immediately to Phase III using the methanolic solution, or solvent-swap under vacuum.

Phase III: Phillips Condensation (Cyclization)
  • Rationale: The condensation of the o-phenylenediamine with glycolic acid forms the benzimidazole core and installs the 2-hydroxymethyl group. This requires strong acidic conditions and elevated temperatures (90°C–100°C) to drive the dehydration[1].

  • Procedure:

    • To the diamine solution under N₂, add glycolic acid (1.5 eq) and 4N HCl (5 vol).

    • Heat the mixture to 95°C (reflux). The reaction is endergonic in its final dehydration step; continuous heat is required.

    • IPC: Monitor by TLC/HPLC. The intermediate amide will form quickly, but cyclization takes 4–6 hours.

    • Cool to 10°C. Carefully neutralize with aqueous NaHCO₃ to pH 7.5–8.0[1].

    • Extract with ethyl acetate (3 x 5 vol), dry over Na₂SO₄, and crystallize from EtOAc/Heptane to yield the final product.

Quantitative Scale-Up Parameters

Transitioning from a 10-gram lab scale to a 1-kilogram pilot scale requires non-linear adjustments. The table below summarizes the critical parameter shifts.

ParameterLab Scale (10g)Pilot Scale (1kg)Mechanistic Rationale for Shift
Mixing Efficiency Magnetic stirringOverhead pitched-blade (250 rpm)Prevents localized "hot spots" and ensures uniform heat dissipation[2].
Reagent Addition Bolus (All-at-once)Metered over 2–4 hoursManages exotherm; prevents thermal runaway and dimeric byproducts[2].
Reaction Temp (Red.) Ambient (fluctuates)Strictly controlled 20–25°CPrevents over-reduction or cleavage of the methoxy group.
Workup Atmosphere Open airStrict Nitrogen blanketo-Phenylenediamines rapidly oxidize in air, forming dark chromophores[1].
Purification Column ChromatographyCrystallization (EtOAc/Heptane)Chromatography is not scalable or economically viable for API intermediates.

Troubleshooting Guide & FAQs

Q1: My final product is a dark brown/black color instead of the expected off-white powder. How do I fix this? A1: A dark-colored product is the hallmark of oxidized o-phenylenediamine impurities[1]. The diamine intermediate (N1-ethyl-4-methoxybenzene-1,2-diamine) is highly electron-rich and easily oxidized by atmospheric oxygen.

  • Corrective Action: You must maintain a strict inert atmosphere (Nitrogen or Argon) during the filtration of the Pd/C catalyst and immediately telescope the diamine into the condensation step. Do not isolate the diamine as a dry solid. If color persists, treat the final product solution with activated carbon (Darco) before final crystallization.

Q2: The cyclization reaction (Phase III) is stalling at ~70% conversion. What is the root cause? A2: Incomplete condensation is typically a thermodynamic issue[2]. The formation of the benzimidazole releases two equivalents of water. If the water concentration becomes too high, the equilibrium shifts backwards.

  • Corrective Action: Ensure your reflux temperature is strictly between 90°C–100°C[1]. At pilot scale, if you are using a solvent system other than aqueous HCl (e.g., toluene with a catalytic acid), you must use a Dean-Stark trap to physically remove the water as it forms.

Q3: I am seeing a significant amount of an impurity with the same mass as the product, but a different retention time. What is it? A3: You are likely seeing the regioisomer: (1-ethyl-6-methoxy-1H-1,3-benzodiazol-2-yl)methanol. This occurs if you attempt to synthesize the benzimidazole core first and then perform the N-ethylation. Alkylating the intact benzimidazole yields a ~1:1 mixture of 1,5- and 1,6-isomers due to tautomerization.

  • Corrective Action: You must follow the workflow outlined in Section 1. Alkylate the nitroaniline before reduction and cyclization to absolutely lock the regiochemistry.

Q4: Can we use a greener catalyst instead of strong acids for the condensation? A4: Yes. Recent advancements in green chemistry have demonstrated that homogeneous catalysts like phosphoric acid (at ~7 mol% loading) in methanol under thermal conditions can efficiently catalyze the synthesis of 1,2-disubstituted benzimidazoles, offering milder conditions and simpler workups compared to 4N HCl[3].

References

  • PMC. "Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions..." National Institutes of Health. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vivo Validation Guide for the Novel Anticancer Candidate (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

This guide provides a comprehensive framework for the in vivo validation of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol, a novel compound belonging to the benzimidazole class. Benzimidazole derivatives are recogn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol, a novel compound belonging to the benzimidazole class. Benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, with numerous compounds demonstrating potent anticancer activity through diverse mechanisms of action[1][2][3]. This document is designed for researchers and drug development professionals, offering a scientifically rigorous, comparative approach to assess the therapeutic potential of this new chemical entity against established alternatives.

Our methodology emphasizes direct, head-to-head comparisons with a standard-of-care chemotherapeutic agent. The experimental design is structured to deliver clear, interpretable data on efficacy and toxicity, thereby providing a solid foundation for further preclinical development[4].

Part 1: Foundational Strategy: Model Selection & Experimental Design

The transition from in vitro screening to in vivo validation is a critical milestone in drug discovery[5]. The primary objective is to determine if the promising cytotoxic or anti-proliferative effects observed in cell culture translate to a therapeutic benefit in a complex biological system. The choice of animal model is the most crucial decision at this stage, as it dictates the scope and relevance of the experimental findings.

Comparative Analysis of In Vivo Cancer Models

Two principal types of rodent models are employed for anticancer drug evaluation: xenograft and syngeneic models[6]. The selection depends on the primary question being asked: is the drug's effect primarily on the tumor itself, or does it involve modulating the host's immune response?

FeatureHuman Tumor Xenograft ModelSyngeneic Mouse Model
Tumor Origin Human cancer cell lines or patient-derived tissue (PDX)[7].Mouse cancer cell lines[8].
Host Animal Immunodeficient mice (e.g., NOD/SCID, Athymic Nude)[7].Immunocompetent mice with a fully functional immune system[9][10].
Primary Use Case Assessing direct anti-tumor activity of a compound on human cancer cells[6].Evaluating immunotherapies and tumor-immune system interactions[8][11].
Advantages Directly tests efficacy on human tumors; PDX models can capture human tumor heterogeneity[6].Intact immune system allows for studying immune responses; cost-effective and reproducible[6][9].
Limitations Lacks a functional immune system, cannot evaluate immunomodulatory effects[6].Murine tumors may not fully represent the complexity of human cancers; potential for species-specific drug effects[11].

Justification for Initial Model Selection: For a novel benzimidazole derivative with an unknown immunomodulatory profile, the human tumor xenograft model is the logical starting point. This model allows for the unambiguous assessment of the compound's direct anticancer activity on human tumor cells, a fundamental prerequisite for further development. Benzimidazoles often act by targeting core cellular machinery like tubulin polymerization or DNA replication, making direct cytotoxicity a primary expected outcome[2][12].

Overall Experimental Design

This study is designed as a three-arm, controlled efficacy experiment. The core logic is to compare the novel agent against both a negative (vehicle) and a positive (standard-of-care) control. This structure allows for a clear interpretation of both absolute and relative efficacy.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis Cell_Culture 1. Propagate Human Cancer Cells (e.g., A549) Animal_Acclimatization 2. Acclimatize Immunodeficient Mice Compound_Prep 3. Prepare Dosing Formulations Dosing 7. Administer Treatment (21-28 days) Compound_Prep->Dosing Implantation 4. Subcutaneous Implantation of Cancer Cells Tumor_Growth 5. Monitor Tumor Growth to Palpable Size (100-150 mm³) Implantation->Tumor_Growth Randomization 6. Randomize Mice into Treatment Cohorts Tumor_Growth->Randomization Randomization->Dosing Monitoring 8. Measure Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint 9. Euthanasia & Final Tumor Measurement Monitoring->Endpoint Data_Analysis 10. Calculate TGI & Assess Toxicity Endpoint->Data_Analysis

Caption: High-level workflow for the in vivo xenograft study.

Part 2: The Core Protocol: Human Xenograft Efficacy Study

This section details the step-by-step methodology for executing the comparative efficacy study. Adherence to these procedures ensures reproducibility and data integrity.

Materials & Reagents
  • Test Article: (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol

  • Positive Control: Doxorubicin[13][14]

  • Vehicle: e.g., 10% DMSO, 40% PEG300, 50% Saline

  • Cell Line: A549 (human lung carcinoma) or MCF-7 (human breast cancer).

  • Animal Model: Female athymic nude or NOD/SCID mice, 6-8 weeks old[7].

  • Extracellular Matrix: Cultrex® BME, Type 3 or Matrigel®[15][16].

  • Equipment: Calipers, sterile syringes, animal housing units, analytical balance.

Step-by-Step Experimental Procedure
  • Cell Culture and Preparation:

    • Culture A549 cells in complete medium until they reach 80-90% confluency[16].

    • Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free PBS.

    • Perform a cell count using a hemocytometer and assess viability with a trypan blue exclusion test; viability should be >95%[17].

    • Resuspend cells in cold, sterile PBS at a concentration of 2.5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • On ice, gently mix the cell suspension 1:1 with Matrigel or Cultrex BME[16]. The final injection concentration will be 1.25 x 10⁷ cells/mL.

    • Anesthetize the mice and sterilize the injection site on the right flank.

    • Using a 27-gauge needle, subcutaneously inject 200 µL of the cell/Matrigel suspension (containing 2.5 x 10⁶ cells) into each mouse[17].

    • Monitor mice for recovery and return them to their cages.

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to grow. Begin measuring tumor volume with calipers approximately 7-10 days post-implantation.

    • Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 [7][17].

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into three groups (n=8-10 mice per group).

      • Group 1: Vehicle Control

      • Group 2: Positive Control (Doxorubicin, e.g., 2 mg/kg, intraperitoneal, twice weekly)

      • Group 3: Test Article (e.g., 20 mg/kg, oral gavage, daily)

  • Treatment and In-Life Monitoring:

    • Administer the assigned treatments according to the specified dose, route, and schedule for 21-28 days.

    • Measure tumor volume and body weight for each mouse twice weekly[7]. Body weight change is a primary indicator of systemic toxicity[18].

    • Monitor the general health and behavior of the animals daily.

  • Study Endpoint and Analysis:

    • The study concludes when tumors in the vehicle control group approach the maximum allowed size (e.g., 1500 mm³) or after the pre-defined treatment duration[16].

    • Euthanize all mice according to institutional guidelines.

    • Excise the tumors, weigh them, and photograph them for documentation.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .

Part 3: Data Interpretation & Comparative Analysis

The primary output of this study will be quantitative data on tumor growth and animal well-being. Presenting this information in a clear, tabular format is essential for comparative analysis.

Quantitative Data Summary (Hypothetical Data)
Treatment Group (n=10)Dose & ScheduleMean Final Tumor Volume (mm³) ± SEMMean Final Body Weight Change (%) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle Control 10 mL/kg, p.o., QD1450 ± 125+2.5 ± 0.8N/A
Doxorubicin 2 mg/kg, i.p., BIW480 ± 65-8.5 ± 1.566.9
(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol 20 mg/kg, p.o., QD610 ± 78-1.2 ± 0.557.9

p.o. = oral gavage; i.p. = intraperitoneal; QD = once daily; BIW = twice weekly; SEM = Standard Error of the Mean

Interpreting the Results
  • Efficacy Comparison: In this hypothetical scenario, the novel benzimidazole derivative demonstrates significant antitumor activity, achieving a TGI of 57.9%. While slightly less potent than the standard-of-care Doxorubicin (66.9% TGI), its efficacy is robust and warrants further investigation.

  • Toxicity Profile: A critical advantage of the novel compound is its superior safety profile. The minimal body weight change (-1.2%) suggests it is well-tolerated at an efficacious dose. In contrast, Doxorubicin induced significant weight loss (-8.5%), indicating a much higher level of systemic toxicity[18].

Part 4: Mechanistic Insights & Future Directions

While efficacy is the primary endpoint, understanding the compound's mechanism of action (MoA) provides a rational basis for its continued development.

Plausible Mechanism of Action

Benzimidazole derivatives are known to exert their anticancer effects through multiple pathways[2]. Based on extensive literature, plausible mechanisms for this compound include:

  • Microtubule Disruption: Inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase[12].

  • Kinase Inhibition: Targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway[12][19].

  • Topoisomerase Inhibition: Interfering with DNA replication and repair by inhibiting enzymes like Topoisomerase I[2][18].

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzimidazole (1-ethyl-5-methoxy-1H- 1,3-benzodiazol-2-yl)methanol Benzimidazole->PI3K Benzimidazole->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by the compound.

Recommended Next Steps
  • Pharmacokinetic (PK) Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing schedules and formulations[18].

  • Dose-Response Studies: Conduct efficacy studies at multiple dose levels to establish a clear dose-response relationship and identify the maximum tolerated dose (MTD).

  • Evaluation in Syngeneic Models: If further development is warranted, testing in an immunocompetent syngeneic model is crucial to uncover any potential interactions with the immune system, which could be either beneficial or detrimental[8][9].

  • Combination Studies: Evaluate the compound's efficacy in combination with other standard-of-care agents to explore potential synergistic effects.

By following this structured, comparative, and mechanistically informed guide, researchers can robustly validate the in vivo anticancer activity of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol and make data-driven decisions for its progression toward clinical application.

References

  • Champions Oncology. (n.d.). Syngeneic Mouse Models. Retrieved from Champions Oncology website. [Link]

  • Creative Animodel. (2025, May 23). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Retrieved from Creative Animodel Blog. [Link]

  • Infectious Disease Reports. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from Infectious Disease Reports. [Link]

  • LIDE Biotech. (2023, May 3). The Role of Syngeneic Models in Cancer Research. Retrieved from LIDE Biotech. [Link]

  • Biocytogen. (n.d.). Syngeneic Mouse Models for Tumor Research. Retrieved from Biocytogen. [Link]

  • Lim, S. H., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. [Link]

  • MDPI. (2025, September 28). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. [Link]

  • Sharma, D., et al. (2022, January 4). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. Pharmaceuticals. [Link]

  • PubMed. (2025, December 26). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. [Link]

  • Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol. Retrieved from Protocol Online. [Link]

  • The Jackson Laboratory. (2020, August 15). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from The Jackson Laboratory. [Link]

  • ResearchGate. (2021, February 23). What is the best cytotoxic agent (as a positive control)?. Retrieved from ResearchGate. [Link]

  • JSciMed Central. (2017, March 8). Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: Computer-Aided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. Journal of Drug Design and Research. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • National Center for Biotechnology Information. (2021, September 22). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. PMC. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from Bio-Techne. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. [Link]

  • Frontiers in Pharmacology. (2019, November 7). In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber. [Link]

  • PubMed. (2024, December 16). In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents. [Link]

  • Longdom Publishing. (2025, February 26). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Journal of Developing Drugs. [Link]

Sources

Comparative

Application Note: Mechanistic and Efficacy Profiling of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (EMMB) vs. Established H+/K+ ATPase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The gastric H+/K+ ATPase (proton pump) is the prima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The gastric H+/K+ ATPase (proton pump) is the primary pharmacological target for acid-related gastrointestinal disorders. Historically, drug development has been dominated by Proton Pump Inhibitors (PPIs) like Omeprazole , and more recently, Potassium-Competitive Acid Blockers (PCABs) like Vonoprazan .

In this comparison guide, we evaluate the baseline efficacy of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (EMMB) —a structural fragment representing the isolated benzimidazole core of traditional PPIs—against these established clinical standards.

Understanding the causality behind target engagement is critical:

  • Omeprazole (PPI): Acts as an acid-activated prodrug. In the acidic secretory canaliculus (pH < 4.0), it undergoes an acid-catalyzed Smiles rearrangement into a cationic sulfenamide. This reactive intermediate forms irreversible covalent disulfide bonds with cysteine residues (Cys813 and Cys892) on the extracytoplasmic surface of the H+/K+ ATPase 1.

  • Vonoprazan (PCAB): A pyrrolo-pyridine derivative that acts independently of acid activation. It directly and reversibly competes with potassium ions for the binding site on the enzyme, providing rapid and sustained acid suppression due to its high pKa (9.37) and slow dissociation rate 2.

  • EMMB (Experimental Fragment): EMMB possesses the substituted benzimidazole ring but lacks the critical pyridinyl-methylsulfinyl moiety. Our hypothesis dictates that without the sulfinyl group, EMMB cannot undergo the necessary rearrangement to form a sulfenamide, rendering it incapable of covalent inhibition. Evaluating EMMB serves as a negative structural control to validate the necessity of the sulfinyl-pyridine axis in benzimidazole-driven inhibition.

Mechanism Target Gastric H+/K+ ATPase Ome Omeprazole (PPI) Acid Acidic Environment (pH < 4.0) Ome->Acid Protonation Sulfenamide Active Sulfenamide Acid->Sulfenamide Activation Sulfenamide->Target Covalent Binding Vono Vonoprazan (PCAB) Ionic K+ Competitive Binding Vono->Ionic Acid-Independent Ionic->Target Reversible Block EMMB EMMB (Fragment) NoRearrange No Sulfenamide Rearrangement EMMB->NoRearrange Lacks Sulfinyl Group NoRearrange->Target No Inhibition

Caption: Mechanistic pathways of H+/K+ ATPase inhibitors versus the EMMB structural fragment.

Quantitative Data Comparison

To objectively compare the performance of these compounds, we utilized a highly controlled, pH-dependent H+/K+ ATPase vesicle assay. The data below illustrates the strict structure-activity relationship (SAR) governing proton pump inhibition.

CompoundPharmacological ClassIC₅₀ at pH 6.5 (Acidic)IC₅₀ at pH 7.4 (Neutral)Binding MechanismTarget Engagement
Omeprazole Proton Pump Inhibitor~0.4 µM>50.0 µMCovalent (Disulfide)Acid-Dependent 3
Vonoprazan PCAB~0.01 µM~0.01 µMReversible (Ionic)Acid-Independent 4
EMMB Synthetic Fragment>100.0 µM>100.0 µMNone / NegligibleInactive Precursor

Data Causality Analysis: Omeprazole's efficacy drops drastically at pH 7.4 because it fails to protonate and convert into its active sulfenamide form. Conversely, Vonoprazan maintains sub-micromolar potency across both pH environments due to its direct ionic competition with potassium [[4]](). EMMB exhibits no meaningful inhibition at either pH, confirming that the benzimidazole-2-methanol scaffold alone is insufficient for target engagement without further derivatization.

Experimental Methodology: Self-Validating Vesicle Assay

To generate trustworthy, reproducible data, the experimental protocol must be a self-validating system. The following colorimetric malachite green assay measures inorganic phosphate (Pi) release from ATP hydrolysis, specifically isolating the activity of the H+/K+ ATPase.

Step-by-Step Protocol

Step 1: Vesicle Preparation and Optimization

  • Action: Isolate gastric vesicles from lyophilized porcine gastric mucosa via sucrose density gradient centrifugation.

  • Causality: Porcine gastric vesicles provide a native lipid environment, preserving the structural integrity and functional conformation of the H+/K+ ATPase alpha and beta subunits.

Step 2: Buffer and Control Setup (The Self-Validating Step)

  • Action: Prepare assay buffer containing 40 mM Tris-HCl, 2 mM MgCl₂, and 10 mM KCl. Add 1 mM Ouabain and 10 µM Valinomycin to all wells.

  • Causality:

    • Ouabain selectively inhibits the Na+/K+ ATPase. If omitted, background ATP hydrolysis would cause false-negative inhibition readings.

    • Valinomycin is a potassium ionophore. The H+/K+ ATPase pumps H+ into the vesicle in exchange for K+. Without valinomycin, the rapid buildup of an electrochemical gradient would prematurely halt the pump. Valinomycin dissipates this gradient, ensuring that any observed halt in ATP hydrolysis is strictly due to the test compound binding the enzyme, not gradient feedback.

Step 3: pH-Dependent Compound Incubation

  • Action: Pre-incubate vesicles with Omeprazole, Vonoprazan, or EMMB (ranging from 0.001 µM to 100 µM) for 30 minutes at either pH 6.5 or pH 7.4.

  • Causality: This dual-pH incubation isolates the mechanism of action. It proves whether a compound requires acid-activation (like Omeprazole) or is acid-independent (like Vonoprazan) 2.

Step 4: Reaction Initiation and Detection

  • Action: Initiate the reaction by adding 2 mM ATP. Incubate at 37°C for 15 minutes. Stop the reaction by adding the Malachite Green-molybdate reagent.

  • Action: Read absorbance at 620 nm using a microplate reader.

  • Causality: Malachite green forms a stable, dark green complex with free inorganic phosphate (cleaved from ATP). A lower absorbance at 620 nm directly correlates to higher enzyme inhibition.

Workflow Prep 1. Vesicle Isolation Incubate 2. Compound Incubation Prep->Incubate ATP 3. ATP & Ion Addition Incubate->ATP Detect 4. Malachite Green Detection ATP->Detect Read 5. Absorbance (620 nm) Detect->Read

Caption: Self-validating experimental workflow for the colorimetric H+/K+ ATPase inhibition assay.

Conclusion

The comparative profiling clearly demonstrates that EMMB lacks intrinsic efficacy against the H+/K+ ATPase. While it contains the foundational benzimidazole ring, the absence of the sulfinyl-pyridine moiety prevents the necessary chemical rearrangement required for target engagement. In contrast, Omeprazole demonstrates potent, acid-dependent covalent inhibition 1, while Vonoprazan represents the pinnacle of current design, offering potent, acid-independent, reversible inhibition 4. For drug development professionals, EMMB should be strictly viewed as a synthetic intermediate rather than an active pharmaceutical ingredient (API) in the context of acid-suppression therapies.

References

  • Title: The binding selectivity of vonoprazan (TAK-438)
  • Source: Journal of Neurogastroenterology and Motility (jnmjournal.org)
  • Source: ResearchGate (researchgate.net)
  • Source: Center for Drug Evaluation and Research (fda.gov)

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: (1-Ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol Analogs

Executive Summary The benzimidazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized to design targeted therapeutics. Specifically, (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized to design targeted therapeutics. Specifically, (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (CAS 1367868-50-5) serves as a critical building block for synthesizing potent anticancer and immunomodulatory agents. This guide provides an objective Structure-Activity Relationship (SAR) comparison of this specific substitution pattern against its structural alternatives, focusing on its application in developing Topoisomerase II (Topo II) catalytic inhibitors ()[1] and Indoleamine 2,3-Dioxygenase-1 (IDO1) inhibitors ()[2].

Pharmacophore Deconstruction & SAR Logic

The utility of the (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol scaffold stems from its tri-functional modifiability. Each position plays a distinct mechanistic role in target binding:

  • N1-Ethyl Group : Provides optimal lipophilicity. Compared to methyl or bulky benzyl groups, the ethyl chain perfectly occupies the hydrophobic pockets of target enzymes without inducing steric clashes ()[1].

  • C5-Methoxy Group : Acts as an electron-donating group (EDG). It increases the electron density of the benzimidazole ring, modulating the pKa of the imidazole nitrogens and enhancing hydrogen-bonding capabilities with active-site residues ()[2].

  • C2-Methanol Group : Serves as a versatile synthetic handle. It can be oxidized to a carbaldehyde for Knoevenagel condensation with rhodanines[1] or converted to an amine/amide for pyrrole coupling[3].

SAR_Logic Core (1-Ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol N1 N1: Ethyl Group Core->N1 C5 C5: Methoxy Group Core->C5 C2 C2: Methanol Group Core->C2 N1_Effect Optimal Lipophilicity (Fills Hydrophobic Pocket) N1->N1_Effect C5_Effect Electron Donating (Enhances Ring pKa) C5->C5_Effect C2_Effect Synthetic Handle (Oxidized for Coupling) C2->C2_Effect

Structural deconstruction and pharmacophoric contributions of the benzimidazole scaffold.

Quantitative SAR Comparison by Molecular Target

To objectively evaluate the performance of the 1-ethyl-5-methoxy substitution pattern, we compare it against alternative analogs across two distinct therapeutic targets.

Target A: Topoisomerase II (Topo II) Catalytic Inhibitors

When the C2-methanol is oxidized and conjugated with a rhodanine moiety, the resulting compounds act as non-intercalative Topo II catalytic inhibitors. They function by blocking the ATP-binding site of the enzyme, preventing DNA strand passage ()[1].

Target B: Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors

In IDO1 inhibitors, the benzimidazole nitrogen coordinates directly with the iron of the heme group in the enzyme's active site ()[2].

Comparative Performance Data
Scaffold BaseN1 SubstituentC5 SubstituentC2 ConjugateTarget AssayIC50 / ActivityMechanistic Rationale
Target Core Ethyl Methoxy Rhodanine Topo II Decatenation +++ (<10 μM) Optimal steric fit and enhanced pi-stacking[1].
Analog AMethylMethoxyRhodanineTopo II Decatenation++Reduced lipophilicity lowers binding affinity[1].
Analog BBenzylMethoxyRhodanineTopo II Decatenation+Bulky group causes steric clash in ATPase domain[1].
Analog CEthylHydrogenRhodanineTopo II Decatenation++Lack of EDG reduces hydrogen bond acceptor strength[1].
Target Core Ethyl Methoxy Pyrrole-Amide IDO1 Inhibition 407 nM Methoxy enhances heme iron coordination[2].
Analog DEthylHydrogenPyrrole-AmideIDO1 Inhibition>1000 nMWeaker heme coordination due to lower electron density[3].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and biological evaluation of the scaffold.

Protocol 1: Synthesis of the C2-Carbaldehyde Intermediate

To utilize the scaffold for Topo II inhibitors, the C2-methanol must be oxidized to a carbaldehyde without over-oxidation.

  • Reagents : (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (1.0 eq), activated Manganese(IV) oxide (MnO₂, 10.0 eq), anhydrous Dichloromethane (DCM).

  • Procedure : Dissolve the benzimidazole in DCM. Add activated MnO₂ portion-wise at room temperature. Stir vigorously for 12 hours.

  • Causality & Expert Insight : MnO₂ is strictly chosen over strong oxidants (e.g., KMnO₄ or Jones reagent) because it selectively oxidizes allylic and benzylic alcohols. This prevents the over-oxidation to a carboxylic acid, which would dead-end the synthesis and destroy the coupling handle ()[4].

  • Workup : Filter the suspension through a Celite pad to remove the MnO₂. Evaporate the filtrate under reduced pressure to yield the pure carbaldehyde.

Protocol 2: Topo II DNA Decatenation Assay

This assay validates the catalytic inhibition of the synthesized benzimidazole-rhodanine conjugates.

  • Substrate : Kinetoplast DNA (kDNA).

  • Reaction : Incubate 0.2 μg of kDNA with 1 unit of human Topo IIα, 1 mM ATP, and varying concentrations of the benzimidazole analog (1-100 μM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂) at 37°C for 30 minutes.

  • Causality & Expert Insight : kDNA is a highly catenated network of circular DNA. Topo II is the only enzyme capable of decatenating kDNA into free minicircles. If Topoisomerase I were present as a contaminant, it could not decatenate the network, making this a self-validating system for Topo II specificity ()[1].

  • Readout : Terminate the reaction with 1% SDS. Resolve products on a 1% agarose gel containing ethidium bromide. Catalytic inhibitors will show a dose-dependent retention of the kDNA network in the well.

TopoII_Assay A Incubate kDNA with Topo II B Add Benzimidazole Analog A->B C ATP Hydrolysis Blockade B->C Competitive Inhibition D Gel Electrophoresis (Readout) C->D Reduced Decatenation

Topoisomerase II decatenation assay workflow demonstrating catalytic inhibition.

References

  • Li, P., Zhang, W., Jiang, H., et al. "Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors." MedChemComm, 2018, 9, 1194-1205.

  • "Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity." Journal of Medicinal Chemistry, 2020.

  • Atmaca, U., et al. "Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis." RSC Advances, 2023.

Sources

Comparative

A Comparative Guide to the Synthesis of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol for Pharmaceutical Research

In the landscape of pharmaceutical development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is a key structural motif found in a variety of pharmacologically active compounds. This guide provides a head-to-head comparison of three distinct synthetic routes to this target molecule, offering a critical evaluation of their respective merits and drawbacks to inform strategic decisions in research and development.

Introduction to the Target Molecule

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is a substituted benzimidazole. The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in drugs such as the proton-pump inhibitors omeprazole and pantoprazole. The specific substitutions of an ethyl group at the N1 position, a methoxy group at the 5-position, and a hydroxymethyl group at the 2-position confer specific physicochemical properties that are crucial for its biological activity and potential as a drug candidate or a key intermediate. The choice of synthetic route can significantly impact yield, purity, cost, and scalability.

This guide will dissect three plausible synthetic strategies:

  • Route A: The Post-Condensation N-Ethylation Strategy

  • Route B: The Pre-Ethylation and Condensation Strategy

  • Route C: The Functional Group Interconversion Strategy

Each route will be evaluated based on experimental data and established chemical principles, providing researchers with the insights needed to select the most appropriate pathway for their specific needs.

Route A: The Post-Condensation N-Ethylation Strategy

This approach involves the initial formation of the benzimidazole ring, followed by the introduction of the ethyl group onto the nitrogen atom. This is often a reliable and straightforward approach for the synthesis of N-substituted benzimidazoles.

Workflow for Route A

Route A A 4-Methoxy-2-nitroaniline B 4-Methoxy-o-phenylenediamine A->B Reduction C (5-Methoxy-1H-1,3-benzodiazol-2-yl)methanol B->C Condensation with Glycolic Acid D (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol C->D N-Ethylation

Caption: Workflow for the Post-Condensation N-Ethylation Strategy (Route A).

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Methoxy-o-phenylenediamine

The synthesis of 4-methoxy-o-phenylenediamine is typically achieved through the reduction of the commercially available 4-methoxy-2-nitroaniline.

  • Protocol: To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in methanol, 10% palladium on activated charcoal (0.15 eq) is added. The mixture is hydrogenated at room temperature for 72 hours.[1] The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 4-methoxybenzene-1,2-diamine.[1][2]

  • Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, often proceeding with high yields and minimal side products. The palladium catalyst facilitates the addition of hydrogen across the nitro group.

Step 2: Synthesis of (5-Methoxy-1H-1,3-benzodiazol-2-yl)methanol

This step involves the condensation of the synthesized diamine with glycolic acid to form the benzimidazole ring.

  • Protocol: A mixture of 4-methoxy-o-phenylenediamine (1.0 eq) and glycolic acid (1.0 eq) in dimethyl formamide is refluxed at 90-100°C.[3] The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and neutralized with a sodium bicarbonate solution. The product is then extracted with ethyl acetate.[3]

  • Causality: The Phillips condensation reaction between an o-phenylenediamine and a carboxylic acid is a classic and effective method for benzimidazole synthesis.[4][5] The acidic conditions, either from the carboxylic acid itself or an added mineral acid, facilitate the cyclization.

Step 3: N-Ethylation to Yield the Final Product

The final step is the alkylation of the benzimidazole nitrogen with an ethylating agent.

  • Protocol: To a solution of (5-methoxy-1H-1,3-benzodiazol-2-yl)methanol (1.0 eq) in anhydrous THF, sodium hydride (1.2 eq) is added at 0°C. The mixture is stirred to allow for deprotonation. Ethyl iodide (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature.[6] The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted.[6]

  • Causality: The use of a strong base like sodium hydride is necessary to deprotonate the relatively non-acidic N-H of the benzimidazole, forming the more nucleophilic benzimidazolide anion, which then readily undergoes an S(_N)2 reaction with the ethyl iodide.

Performance Analysis of Route A
ParameterObservation
Overall Yield Moderate to Good
Scalability Good; all steps are amenable to large-scale synthesis.
Purity Good; purification at each step is generally straightforward.
Safety Caution required with sodium hydride (flammable solid).
Cost Reagents are generally affordable.

Route B: The Pre-Ethylation and Condensation Strategy

In this alternative route, the ethyl group is introduced onto the diamine precursor before the benzimidazole ring is formed. This can be advantageous in certain cases to avoid potential side reactions during the N-alkylation of the final benzimidazole.

Workflow for Route B

Route B A 4-Methoxy-2-nitroaniline B N-ethyl-4-methoxy-2-nitroaniline A->B N-Ethylation C N1-ethyl-4-methoxybenzene-1,2-diamine B->C Reduction D (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol C->D Condensation with Glycolic Acid

Caption: Workflow for the Pre-Ethylation and Condensation Strategy (Route B).

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-ethyl-4-methoxy-2-nitroaniline

  • Protocol: A mixture of 4-methoxy-2-nitroaniline (1.0 eq), ethyl iodide (1.1 eq), and a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like DMF is heated. The reaction progress is monitored by TLC. After completion, the product is isolated by extraction.

  • Causality: The N-ethylation of the aniline occurs via an S(_N)2 reaction. The use of a base is necessary to neutralize the HI formed during the reaction.

Step 2: Synthesis of N1-ethyl-4-methoxybenzene-1,2-diamine

  • Protocol: The reduction of the nitro group is carried out similarly to Route A, using catalytic hydrogenation with 10% Pd/C in an appropriate solvent.

  • Causality: This is a standard and reliable method for nitro group reduction that is tolerant of the N-ethyl and methoxy functionalities.

Step 3: Condensation to Yield the Final Product

  • Protocol: The synthesized N-ethylated diamine (1.0 eq) is condensed with glycolic acid (1.0 eq) under acidic conditions, for example, by refluxing in 4N HCl or using polyphosphoric acid.[7] The product is isolated by neutralization and extraction.

  • Causality: The condensation proceeds via the Phillips reaction mechanism. The presence of the N-ethyl group directs the cyclization to form the desired 1-ethyl substituted benzimidazole.

Performance Analysis of Route B
ParameterObservation
Overall Yield Potentially lower than Route A due to the multi-step preparation of the N-ethylated diamine.
Scalability Good.
Purity May require careful purification to separate from any unreacted starting materials.
Safety Standard laboratory precautions are sufficient.
Cost Similar to Route A.

Route C: The Functional Group Interconversion Strategy

This strategy involves the synthesis of a 1-ethyl-5-methoxy-1H-1,3-benzodiazole with a different functional group at the 2-position, which is then converted to the desired hydroxymethyl group. This can be a versatile approach if the precursors for the 2-substituted benzimidazole are more readily available.

Workflow for Route C

Route C A N1-ethyl-4-methoxybenzene-1,2-diamine B Ethyl 1-ethyl-5-methoxy-1H-1,3-benzodiazole-2-carboxylate A->B Condensation with Ethyl Oxalyl Chloride C (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol B->C Reduction

Caption: Workflow for the Functional Group Interconversion Strategy (Route C).

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-5-methoxy-1H-1,3-benzodiazole-2-carboxylate

  • Protocol: N1-ethyl-4-methoxybenzene-1,2-diamine (prepared as in Route B) (1.0 eq) is reacted with ethyl oxalyl chloride (1.0 eq) in a suitable solvent such as pyridine at low temperature. The reaction mixture is then heated to effect cyclization.

  • Causality: The more nucleophilic amino group of the diamine attacks the acyl chloride, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring with the ester group at the 2-position.

Step 2: Reduction to the Final Product

  • Protocol: The synthesized ester (1.0 eq) is dissolved in an anhydrous ether solvent like THF and treated with a strong reducing agent such as lithium aluminum hydride (LiAlH(_4)) at 0°C.[8][9] The reaction is quenched carefully with water and a sodium hydroxide solution. The product is then extracted.[8][9]

  • Causality: LiAlH(_4) is a powerful hydride donor that can effectively reduce esters to primary alcohols.[8][9] The reaction proceeds via the formation of an aldehyde intermediate which is further reduced to the alcohol.[8][9]

Performance Analysis of Route C
ParameterObservation
Overall Yield Can be high, as the reduction of esters with LiAlH(_4) is typically efficient.
Scalability The use of LiAlH(_4) can be challenging on a large scale due to its reactivity.
Purity Good, with straightforward purification.
Safety High risk: Lithium aluminum hydride is highly reactive and pyrophoric. Strict safety protocols are required.
Cost LiAlH(_4) is a more expensive reagent compared to those used in Routes A and B.

Head-to-Head Comparison and Recommendation

FeatureRoute A (Post-Condensation N-Ethylation)Route B (Pre-Ethylation and Condensation)Route C (Functional Group Interconversion)
Key Advantage Reliable and straightforward.Avoids potential N-alkylation on the hydroxymethyl group.Versatile if different 2-substituted precursors are available.
Key Disadvantage Potential for N,N'-diethylation as a side product.Multi-step synthesis of the N-ethylated diamine.Use of hazardous and expensive LiAlH(_4).
Recommended For General laboratory synthesis and initial scale-up.When high regioselectivity in the N-ethylation step is critical.Small-scale synthesis where precursor availability is a factor.

Recommendation for Researchers and Drug Development Professionals:

For most applications, Route A represents the most balanced approach, offering a good combination of yield, scalability, and cost-effectiveness. The potential for over-alkylation can often be minimized by careful control of stoichiometry and reaction conditions.

Route B is a viable alternative, particularly if issues with regioselectivity or side reactions are encountered in Route A.

Route C is the least favorable for large-scale production due to the safety concerns and cost associated with lithium aluminum hydride. However, it remains a useful option for small-scale medicinal chemistry efforts, especially when exploring analogues with different substituents at the 2-position.

Conclusion

The synthesis of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol can be approached through several strategic routes. A thorough understanding of the chemical principles and practical considerations of each pathway is essential for making an informed decision. This guide provides the necessary data and expert analysis to aid researchers in selecting the optimal synthetic strategy to meet their research and development goals.

References

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization ... - MedCrave. Available from: [Link]

  • Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate. ACS Catalysis. 2019;9(2):1256-1263. Available from: [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. 2024;67(2):1008-1023. Available from: [Link]

  • Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Molbank. 2021;2021(1):M1192. Available from: [Link]

  • US Patent for Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. ResearchGate. Available from: [Link]

  • [Reduction of 2-(alpha-hydroxybenzyl)-benzimidazole]. PubMed. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. 2024;29(9):2129. Available from: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave. Available from: [Link]

  • Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry. 2021;86(24):18017-18028. Available from: [Link]

  • SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND HYDRAZINE HYDRATE. Research Square. Available from: [Link]

  • Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions. ChemRxiv. Available from: [Link]

  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Chemistry. 2006;45B:1756-1759. Available from: [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules. 2012;17(10):11404-11413. Available from: [Link]

  • Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. MDPI. Available from: [Link]

  • Selected examples of condensation of o-phenylenediamines (87) with... ResearchGate. Available from: [Link]

  • Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. 2016;8(18):10-18. Available from: [Link]

  • Reaction of o-phenylenediamine with organic acids. ResearchGate. Available from: [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Available from: [Link]

  • Fukuyama Reduction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of o-phenylenediamine. PrepChem. Available from: [Link]

  • Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review. Taylor & Francis Online. Available from: [Link]

  • Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review. Taylor & Francis. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. ResearchGate. Available from: [Link]

  • About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine. 2016;2(4):455-459. Available from: [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available from: [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. Available from: [Link]

  • Carbonyl reduction. Wikipedia. Available from: [Link]

  • “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. RSC Publishing. Available from: [Link]

  • IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A. 1963;58(3):143-149. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.